7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one
描述
属性
IUPAC Name |
7-hydroxy-6-methoxy-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-8-2-5-6(3-7(8)12)10-4-11-9(5)13/h2-4,12H,1H3,(H,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLRYPLSYOYNQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)NC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80597261 | |
| Record name | 7-Hydroxy-6-methoxyquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162012-72-8 | |
| Record name | 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162012-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Hydroxy-6-methoxyquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-METHOXY-7-HYDROXYQUINAZOLIN-4-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one
This technical guide provides a comprehensive overview of a validated synthesis protocol for 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one, a key intermediate in the preparation of various biologically active compounds, including antitumor agents.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Overview of Synthetic Strategy
The primary and most efficient synthesis of this compound, also known as 6-Hydroxy-7-methoxyquinazolin-4(3H)-one, involves the selective demethylation of its precursor, 6,7-dimethoxyquinazolin-4-one. This method is advantageous due to its high yield and relatively straightforward procedure. The reaction utilizes L-methionine in the presence of methanesulfonic acid to achieve the regioselective removal of the methyl group at the 6-position.
An alternative synthetic route begins with isovanillin, which undergoes a multi-step process including cyanation, nitration, reduction, and cyclization to yield the desired product.[2] However, this guide will focus on the more direct demethylation pathway for which detailed experimental data is readily available.
Experimental Protocol: Demethylation of 6,7-Dimethoxyquinazolin-4-one
This section details the experimental procedure for the synthesis of this compound from 6,7-dimethoxyquinazolin-4-one.
Materials and Reagents:
-
6,7-Dimethoxyquinazolin-4-one
-
L-Methionine
-
Methanesulfonic acid
-
40% aqueous sodium hydroxide solution
-
Ice
-
Water
Procedure:
-
In a suitable reaction vessel, dissolve 3.06 g of 6,7-dimethoxyquinazolin-4-one in 20 mL of methanesulfonic acid.[1]
-
To this solution, add 2.66 g of L-methionine.[1]
-
Heat the reaction mixture to 100 °C and maintain this temperature with stirring for 22 hours.[1] The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC).
-
Upon completion of the reaction, cool the mixture and carefully add it to crushed ice.[1]
-
Neutralize the acidic solution by the slow addition of a 40% aqueous sodium hydroxide solution until a neutral pH is achieved. This will induce the precipitation of the product.[1]
-
Collect the solid product by filtration under reduced pressure.[1]
-
Wash the collected solid with water.[1]
-
Air-dry the final product to obtain this compound.[1]
Quantitative Data
The following table summarizes the quantitative data obtained from the described synthesis protocol.
| Parameter | Value | Reference |
| Starting Material | 6,7-Dimethoxyquinazolin-4-one | [1] |
| Reagents | L-Methionine, Methanesulfonic acid | [1] |
| Reaction Temperature | 100 °C | [1] |
| Reaction Time | 22 hours | [1] |
| Product Yield | 2.67 g (94%) | [1] |
| Melting Point | >255 °C | [3] |
| Molecular Formula | C₉H₈N₂O₃ | [4] |
| Molecular Weight | 192.17 g/mol | [4] |
| ¹H-NMR (300MHz, DMSO-d6) | δ 11.94 (s, 1H), 9.81 (s, 1H), 7.92 (d, 1H), 7.39 (s, 1H), 7.11 (s, 1H), 3.91 (s, 3H) | [1] |
Visualization of the Synthetic Pathway
The following diagram illustrates the chemical transformation involved in the synthesis of this compound.
Caption: Synthesis of this compound.
Conclusion
The described protocol provides an efficient and high-yielding method for the synthesis of this compound. The detailed experimental procedure and characterization data serve as a valuable resource for researchers engaged in the synthesis of quinazoline-based compounds for potential therapeutic applications. The use of readily available starting materials and a straightforward work-up procedure makes this an attractive method for both small-scale and larger-scale preparations.
References
- 1. 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one | 179688-52-9 [chemicalbook.com]
- 2. CN104130199A - Preparation method for 7-methoxy-6-(3-morpholine-4-yl-propoxy)quinazoline-4-(3H)-one - Google Patents [patents.google.com]
- 3. This compound | 162012-72-8 [sigmaaldrich.com]
- 4. 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one | C9H8N2O3 | CID 135446413 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties and Biological Activity of 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of the physicochemical properties of 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one, a heterocyclic compound belonging to the quinazolinone class. Quinazolinone derivatives are of significant interest in medicinal chemistry due to their broad range of biological activities, including anticancer and anti-inflammatory properties. This guide summarizes key quantitative data, outlines detailed experimental protocols for property determination, and explores a primary mechanism of action for this class of compounds.
Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While experimental data for this compound is limited, the following table summarizes available data for the compound and its close structural analog, 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one, to provide valuable insights.
| Property | This compound | 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one (Analog) |
| Molecular Formula | C₉H₈N₂O₃ | C₉H₈N₂O₃[1] |
| Molecular Weight | 192.17 g/mol | 192.17 g/mol [1] |
| Melting Point (°C) | >255 | 293[2] |
| Boiling Point (°C) | 420.0 ± 55.0 (Predicted) | 420.0 ± 55.0 (Predicted)[2] |
| pKa | Not Experimentally Determined | 9.39 ± 0.20 (Predicted)[2] |
| LogP (Octanol-Water) | Not Experimentally Determined | 0.3 (Computed)[1] |
| Solubility | Not Experimentally Determined | Slightly soluble in DMSO and Methanol[2] |
Biological Activity: Inhibition of EGFR Signaling Pathway
Quinazolinone-based compounds are recognized for their potential as anticancer agents, often functioning as kinase inhibitors. A prominent target for this class of molecules is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase (RTK). Overactivation of the EGFR signaling pathway is a key driver in the proliferation and survival of various cancer cells.
This compound, as a quinazolinone derivative, is hypothesized to act as an inhibitor of the EGFR signaling cascade. The mechanism involves competitive binding to the ATP-binding site within the intracellular kinase domain of EGFR. This inhibition prevents receptor autophosphorylation, thereby blocking downstream signaling cascades such as the RAS-RAF-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and angiogenesis.[3][4][5][6][7]
Below is a diagram illustrating the EGFR signaling pathway and the inhibitory action of a quinazolinone-based drug.
Experimental Protocols
Detailed and standardized protocols are essential for the accurate determination of physicochemical properties. The following sections describe common methodologies applicable to this compound.
Synthesis of this compound
A general procedure for the synthesis of a closely related analog, 6-hydroxy-7-methoxyquinazolin-4-one, involves the demethylation of 6,7-dimethoxyquinazolin-4-one and can be adapted for the target compound.[2]
-
Dissolution: Dissolve the precursor, 6,7-dimethoxyquinazolin-4-one, in methanesulfonic acid.
-
Reaction: Add L-methionine to the solution and stir the reaction mixture at 100°C for approximately 22 hours.
-
Workup: After the reaction is complete, add ice to the mixture and neutralize it to a neutral pH using a 40% aqueous sodium hydroxide solution to facilitate the crystallization of the product.
-
Isolation: Collect the resulting solid product by filtration under reduced pressure.
-
Purification: Wash the collected solid with water and subsequently air dry to yield the final product.
Melting Point Determination
The melting point is determined by observing the temperature range over which the solid compound transitions to a liquid.
-
Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube, sealed at one end.[8]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer.[9]
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.[8]
-
Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded. This range is the melting point.[10]
pKa Determination (Potentiometric Titration)
Potentiometric titration is a highly accurate method for determining the dissociation constant (pKa) of a compound.[11]
-
Solution Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mM) in a suitable solvent system. For poorly soluble compounds, a co-solvent system may be necessary.[11]
-
Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a vessel with a magnetic stirrer and immerse the pH electrode.[11]
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.[12]
LogP Determination (Shake-Flask Method)
The shake-flask method is the traditional and most reliable method for experimentally determining the octanol-water partition coefficient (LogP).[13][14]
-
Phase Saturation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., pH 7.4 phosphate buffer) with n-octanol to ensure thermodynamic equilibrium.[14]
-
Partitioning: Dissolve a known amount of the compound in one of the phases. Mix a measured volume of this solution with a measured volume of the other pre-saturated phase in a flask.
-
Equilibration: Agitate the flask for a sufficient period (e.g., 24 hours) to allow the compound to partition between the two phases until equilibrium is reached.[15]
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase.
Aqueous Solubility Determination
Aqueous solubility can be determined using several methods, with the shake-flask method being considered the "gold standard" for thermodynamic solubility.[16][17]
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., at pH 7.4) in a vial.[17]
-
Equilibration: Agitate the vial at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that a saturated solution in equilibrium with the solid is formed.[17][18]
-
Separation: Separate the undissolved solid from the solution by filtration or centrifugation.
-
Quantification: Determine the concentration of the dissolved compound in the clear filtrate or supernatant using a validated analytical method (e.g., HPLC-UV or LC/MS).[19]
-
Result: The measured concentration represents the aqueous solubility of the compound under the specified conditions.
References
- 1. 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one | C9H8N2O3 | CID 135446413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one | 179688-52-9 [chemicalbook.com]
- 3. medschool.co [medschool.co]
- 4. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 7. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 9. pennwest.edu [pennwest.edu]
- 10. byjus.com [byjus.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]
- 13. LogP / LogD shake-flask method [protocols.io]
- 14. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. pharmajournal.net [pharmajournal.net]
- 19. Aqueous Solubility Assay - Enamine [enamine.net]
An In-depth Technical Guide to 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one
Chemical Identity and Structure
6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one is a substituted quinazolinone, a class of heterocyclic compounds with a broad range of biological activities.[1] It is a key intermediate in the synthesis of various biologically active molecules, including kinase inhibitors and antitumor agents.[2]
Chemical Structure:
Figure 1. Chemical structure of 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one.
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference |
| CAS Number | 179688-52-9 | [2] |
| Molecular Formula | C₉H₈N₂O₃ | [3] |
| Molecular Weight | 192.17 g/mol | [3] |
| IUPAC Name | 6-hydroxy-7-methoxy-3H-quinazolin-4-one | [3] |
| SMILES | COC1=C(C=C2C(=C1)N=CNC2=O)O | [3] |
| InChIKey | OKZIRNNFVQCDSA-UHFFFAOYSA-N | [3] |
Synthesis
The synthesis of 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one can be achieved through the demethylation of 6,7-dimethoxyquinazolin-4-one.
Experimental Protocol: Synthesis from 6,7-dimethoxyquinazolin-4-one
This protocol describes the synthesis of 6-hydroxy-7-methoxyquinazolin-4-one from 6,7-dimethoxyquinazolin-4-one using L-methionine in methanesulfonic acid.[2]
Materials:
-
6,7-dimethoxyquinazolin-4-one
-
L-methionine
-
Methanesulfonic acid
-
40% aqueous sodium hydroxide solution
-
Ice
Procedure:
-
Dissolve 3.06 g of 6,7-dimethoxyquinazolin-4-one in 20 mL of methanesulfonic acid.
-
Add 2.66 g of L-methionine to the solution.
-
Stir the reaction mixture at 100 °C for 22 hours.
-
After the reaction is complete, cool the mixture and add ice.
-
Neutralize the solution to a neutral pH with a 40% aqueous sodium hydroxide solution to induce product crystallization.
-
Collect the solid product by filtration under reduced pressure.
-
Wash the solid with water.
-
Air dry the product to obtain 6-hydroxy-7-methoxyquinazolin-4-one.
Yield: 2.67 g (94%)[2]
Characterization Data:
-
¹H-NMR (300MHz, DMSO-d6): δ 11.94 (s, 1H), 9.81 (s, 1H), 7.92 (d, J=Hz, 1H), 7.39 (s, 1H), 7.11 (s, 1H), 3.91 (s, 3H).[2]
Synthesis Workflow
Caption: Synthesis workflow for 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one.
Biological Activity and Potential Applications
Quinazolinone derivatives are recognized for their wide spectrum of pharmacological activities.[1] While specific studies on the biological effects of 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one are limited, the broader class of quinazolinones has been extensively investigated.
General Biological Activities of Quinazolinones:
-
Anticancer: Many quinazolinone derivatives have shown potent cytotoxic activity against various cancer cell lines. Some act as inhibitors of tubulin polymerization, a key process in cell division.[4]
-
Anti-inflammatory: Certain derivatives exhibit anti-inflammatory properties.[1]
-
Antimicrobial: The quinazolinone scaffold is found in compounds with activity against bacteria and fungi.[1]
-
Antihypertensive: Some quinazoline derivatives, such as bunazosin and alfuzosin, are used as antihypertensive agents.[1]
-
Anti-HIV: The quinazolinone core is present in some compounds investigated for their anti-HIV activity.[1]
6-Hydroxy-7-methoxy-4(1H)-quinazolinone has been used as a reactant in the preparation of 4-anilinoquinazoline derivatives that have demonstrated antitumor activities and in the synthesis of 2-arylbenzothiazoles as kinase inhibitors.[2]
General Biological Activities of the Quinazolinone Scaffold
Caption: Overview of the diverse biological activities of the quinazolinone scaffold.
Future Directions
While the quinazolinone scaffold is well-established in medicinal chemistry, further investigation into the specific biological activities and mechanisms of action of 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one is warranted. Future research could focus on:
-
Screening for activity against a broader range of biological targets.
-
Elucidation of specific signaling pathways modulated by this compound.
-
Synthesis and evaluation of novel derivatives to optimize potency and selectivity.
This technical guide provides a foundational understanding of 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one for researchers, scientists, and drug development professionals. The provided data and protocols can serve as a starting point for further exploration of this and related compounds.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one | 179688-52-9 [chemicalbook.com]
- 3. 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one | C9H8N2O3 | CID 135446413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,3-Dihydroquinazolin-4(1 H)-ones and quinazolin-4(3 H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Quinazolinone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinazolinone scaffold, a fused heterocyclic system, has emerged as a privileged structure in medicinal chemistry, consistently demonstrating a broad spectrum of pharmacological activities.[1][2] Its derivatives have been extensively explored, leading to the development of several clinically approved drugs.[2][3] This technical guide provides an in-depth overview of the significant biological activities of quinazolinone derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. It includes a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways to serve as a comprehensive resource for researchers in the field.
Anticancer Activity
Quinazolinone derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[4][5] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and proteins crucial for cancer cell proliferation and survival, such as epidermal growth factor receptor (EGFR), tubulin, and components of the PI3K/Akt signaling pathway.[6][7][8]
Quantitative Anticancer Activity Data
The anticancer efficacy of various quinazolinone derivatives has been quantified through in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. The following tables summarize the IC50 values of selected quinazolinone derivatives against different cancer cell lines.
Table 1: Cytotoxicity (IC50 in µM) of Quinazolinone Derivatives against Various Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Fluoroquinazolinone G | MCF-7 | 0.44 | [6] |
| Fluoroquinazolinone E | MDA-MBA-231 | 0.43 | [6] |
| 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one (8b) | EGFR-TK | 0.00137 | [9] |
| Quinazolinone 23 | PC-3, A549, MCF-7, A2780 | 0.016 - 0.19 | [10] |
| Quinazolinone 32 | A549 | 0.02 | [10] |
| Quinazolinone 37 | MCF-7, HepG-2, A549 | 2.86, 5.9, 14.79 | [10] |
| Quinazolinone 53 | MCF-7, HepG-2 | 2.09, 2.08 | [10] |
| Quinazolinone derivative 22a | MDA-MB-231 | 3.21 | [5] |
| Quinazolinone derivative 22a | HT-29 | 7.23 | [5] |
| 4-arylamino-quinazoline 8 | EGFRwt | 0.0008 | [11] |
| 4-arylamino-quinazoline 8 | EGFRT790M/L858R | 0.0027 | [11] |
| Cinnamamide-quinazoline 9 | Various EGFR mutant cells | High antiproliferative activity | [11] |
| Sulfamoyl-aryl-quinazoline 24 | A549 | 6.54 | [11] |
| Sulfamoyl-aryl-quinazoline 24 | A431 | 4.04 | [11] |
| Quinazolinone 23 (allosteric inhibitor) | Ba/F3 EGFR L858R/T790M | 0.72 | [12] |
| Quinazolinone 23 (allosteric inhibitor) | Ba/F3 EGFR L858R/T790M/C797S | 0.05 | [12] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[13][14]
Principle: In viable cells, mitochondrial NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow tetrazolium salt MTT to insoluble purple formazan crystals.[13][15] The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of the quinazolinone derivatives in the culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[16]
-
MTT Addition: After the incubation period, add 10-28 µL of MTT solution (typically 2-5 mg/mL in phosphate-buffered saline) to each well. Incubate for 1.5-4 hours at 37°C.[14][17]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in DMF/acetic acid, to each well to dissolve the formazan crystals.[13][16][17]
-
Absorbance Measurement: Gently shake the plate to ensure complete solubilization. Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of greater than 650 nm is also used.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways in Anticancer Activity
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth and proliferation.[9] Its overexpression or mutation is common in many cancers, making it a key target for anticancer therapies.[1][12] Quinazolinone derivatives are prominent among EGFR tyrosine kinase inhibitors (EGFR-TKIs).[1]
Caption: Inhibition of the EGFR signaling pathway by quinazolinone derivatives.
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division.[8] Several quinazolinone derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[8][18]
Caption: Mechanism of tubulin polymerization inhibition by quinazolinones.
The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling cascade that regulates cell growth, survival, and metabolism.[19] Its dysregulation is a hallmark of many cancers.[20] Some quinazolinone derivatives have been developed as inhibitors of this pathway.[7]
Caption: Quinazolinone-mediated inhibition of the PI3K/Akt signaling pathway.
Antimicrobial Activity
Quinazolinone derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi.[21] Their mechanisms of action often involve the inhibition of essential microbial enzymes like DNA gyrase.[22][23]
Quantitative Antimicrobial Activity Data
The antimicrobial potency of quinazolinone derivatives is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Table 2: Antimicrobial Activity (MIC in µg/mL) of Quinazolinone Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Hydrazone derivative 4a | E. coli | 2 | [22] |
| Hydrazone derivative 4a | S. aureus | 4 | [22] |
| Hydrazone derivative 4a | B. subtilis | 4 | [22] |
| Hydrazone derivative 4a | S. typhimurium | 8 | [22] |
| Hydrazone derivative 4a | C. albicans | 2 | [22] |
| Hydrazone derivative 4a | M. phaseolina | 8 | [22] |
| Formyl-pyrazole derivative 5a | Various bacteria and fungi | 1 - 16 | [22] |
| Pyrrolidine derivative 16 | S. aureus | 0.5 (mg/mL) | [21] |
| Pyrrolidine derivative 20 | B. subtilis | 0.5 (mg/mL) | [21] |
| Pyrrolidine derivative 19 | P. aeruginosa | 0.15 (mg/mL) | [21] |
| Quinazolinone 27 | S. aureus strains | ≤0.5 | [24] |
Experimental Protocol: Agar Well Diffusion Assay
The agar well diffusion method is a common technique for screening the antimicrobial activity of new compounds.
Procedure:
-
Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) and pour it into sterile Petri dishes.
-
Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard). Evenly spread the inoculum over the surface of the agar plate using a sterile swab.
-
Well Creation: Aseptically create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 100 µL) of the quinazolinone derivative solution (at a known concentration) into each well. A solvent control and a standard antibiotic are also tested.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Mechanism of Action: DNA Gyrase Inhibition
DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, repair, and transcription.[25] It introduces negative supercoils into DNA, a process that is vital for bacterial survival.[25] Quinazolinones can inhibit this enzyme, leading to bacterial cell death.[22][26]
Caption: Inhibition of bacterial DNA gyrase by quinazolinone derivatives.
Anti-inflammatory Activity
Several quinazolinone derivatives have been reported to possess significant anti-inflammatory properties.[27] The carrageenan-induced paw edema model is a standard in vivo assay for evaluating acute anti-inflammatory activity.[28][29]
Quantitative Anti-inflammatory Activity Data
The anti-inflammatory effect is often measured as the percentage inhibition of paw edema compared to a control group.
Table 3: Anti-inflammatory Activity of Quinazolinone Derivatives in Carrageenan-Induced Paw Edema Model
| Compound/Derivative | Dose | % Inhibition of Edema | Reference |
| 2,3,6-trisubstituted quinazolinones | - | 10.28 - 53.33% | [27] |
| 4-nitrostyryl-substituted quinazolinone | 200 mg/kg | 62.2 - 80.7% | [27] |
| 3-naphtalene-substituted quinazolinone | 50 mg/kg | 19.69 - 59.61% | [27] |
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
Principle: Subplantar injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent induces a biphasic inflammatory response characterized by edema.[3][29] The first phase is mediated by histamine, serotonin, and bradykinin, while the second, later phase is primarily mediated by prostaglandins.[3]
Procedure:
-
Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions for a few days before the experiment.
-
Compound Administration: Administer the test quinazolinone derivative orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin or ibuprofen).
-
Induction of Edema: After a set period (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each animal.[28][29]
-
Paw Volume Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[28]
-
Data Analysis: Calculate the percentage increase in paw volume for each group. The percentage inhibition of edema for the treated groups is calculated using the following formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 where ΔV is the change in paw volume.
Anticonvulsant Activity
Quinazolinone derivatives, including the well-known methaqualone, have been investigated for their anticonvulsant and central nervous system depressant activities.[30][31] The maximal electroshock (MES) seizure test is a primary screening model for identifying compounds effective against generalized tonic-clonic seizures.[27][32]
Quantitative Anticonvulsant Activity Data
The anticonvulsant potency is often expressed as the median effective dose (ED50), the dose required to protect 50% of the animals from seizures.
Table 4: Anticonvulsant Activity (ED50 in mg/kg) of Quinazolinone Derivatives in MES Test
| Compound/Derivative | ED50 (mg/kg) | Reference |
| Quinazolinone 5f | 28.90 | [33] |
| Quinazolinone 5b | 47.38 | [33] |
| Quinazolinone 5c | 56.40 | [33] |
| N-substituted-6-fluoro-quinazoline-4-amine 5d | 140 | [30] |
| N-substituted-6-fluoro-quinazoline-4-amine 5b | 152 | [30] |
| N-substituted-6-fluoro-quinazoline-4-amine 5c | 165 | [30] |
| 1,3-bis-(prop-2-ynyl)-quinazoline-2,4-(1H,3H)-dione (9a) | ~10-fold less active than phenytoin | [34] |
Experimental Protocol: Maximal Electroshock Seizure (MES) Test
Principle: This test induces a generalized tonic-clonic seizure by delivering a supramaximal electrical stimulus to the brain.[32] The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[32]
Procedure:
-
Animal Preparation: Use mice or rats, and allow them to acclimatize.
-
Compound Administration: Administer the test quinazolinone derivative, vehicle, or a standard anticonvulsant drug (e.g., phenytoin, carbamazepine) intraperitoneally or orally.
-
Seizure Induction: At the time of peak effect of the drug, deliver an alternating current electrical stimulus through corneal or auricular electrodes. Typical stimulus parameters for mice are 50 mA at 60 Hz for 0.2 seconds.[32]
-
Observation: Immediately after the stimulus, observe the animal for the characteristic seizure pattern: tonic flexion followed by tonic extension of the hindlimbs.
-
Endpoint: An animal is considered protected if the tonic hindlimb extension is absent.
-
Data Analysis: The percentage of protected animals in each group is calculated. The ED50 can be determined by testing a range of doses and using probit analysis.[32] Neurotoxicity is often assessed in parallel using the rotarod test.[30]
Conclusion
The quinazolinone scaffold continues to be a highly fruitful source of biologically active compounds with therapeutic potential across a range of diseases. The diverse pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects, underscore the versatility of this heterocyclic core. This technical guide has provided a consolidated resource of quantitative data, detailed experimental methodologies, and mechanistic pathway visualizations to aid researchers in the rational design and development of novel quinazolinone-based therapeutic agents. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of new and improved drug candidates based on this remarkable scaffold.
References
- 1. brieflands.com [brieflands.com]
- 2. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 3. benchchem.com [benchchem.com]
- 4. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. broadpharm.com [broadpharm.com]
- 16. MTT (Assay protocol [protocols.io]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of PI3K/Akt signaling: an emerging paradigm for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. inotiv.com [inotiv.com]
- 29. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 30. mdpi.com [mdpi.com]
- 31. creative-bioarray.com [creative-bioarray.com]
- 32. benchchem.com [benchchem.com]
- 33. Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Synthesis and anticonvulsant activity of acetylenic quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Presumed Mechanism of Action of 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one
Disclaimer: Scientific literature with specific, in-depth mechanistic studies, quantitative data, and detailed experimental protocols for 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one is limited. This guide is constructed based on the known biological activities of the broader quinazolinone and 2,3-dihydroquinazolin-4(1H)-one class of compounds, to which it belongs. The information herein is inferred from studies on structurally related molecules and should be considered a putative mechanism of action that requires experimental validation for the specific compound .
Introduction
The quinazolinone scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and central nervous system effects.[1][2][3] The 2,3-dihydroquinazolin-4(1H)-one core, in particular, is considered a "privileged scaffold" in drug design, indicating its ability to bind to a variety of biological targets.[4] This document outlines the probable mechanism of action for this compound, focusing on its potential as a cytotoxic agent, likely acting through the inhibition of tubulin polymerization, a mechanism observed in structurally similar compounds.[5][6]
Core Structure and Physicochemical Properties
The core structure of the compound is a dihydroquinazolinone ring with hydroxyl and methoxy substitutions at positions 7 and 6, respectively. These substitutions are known to influence the molecule's electronic distribution, lipophilicity, and potential for hydrogen bonding, all of which are critical for its pharmacokinetic and pharmacodynamic properties.[7]
| Property | Value | Reference |
| Molecular Formula | C₉H₈N₂O₃ | [8] |
| Molecular Weight | 192.17 g/mol | [8] |
| IUPAC Name | 6-hydroxy-7-methoxy-3H-quinazolin-4-one (for a closely related isomer) | [8] |
Note: Data presented for the closely related isomer 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one due to the lack of specific data for the 7-hydroxy-6-methoxy isomer.
Putative Mechanism of Action: Inhibition of Tubulin Polymerization
A significant body of research on substituted quinazolinones points towards the disruption of microtubule dynamics as a primary mechanism for their cytotoxic effects.[5][6][9] It is hypothesized that this compound acts as a tubulin polymerization inhibitor.
Signaling Pathway
The proposed mechanism involves the binding of the compound to tubulin, preventing its polymerization into microtubules. This disruption of microtubule formation and function leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis. Molecular modeling studies on similar quinazolinones suggest that these compounds may interact with the colchicine binding site on β-tubulin.[5]
Caption: Hypothesized signaling pathway of tubulin polymerization inhibition.
Potential as a Kinase Inhibitor
The quinazolinone core is also a well-established scaffold for the development of kinase inhibitors, particularly targeting receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR).[10] For instance, the anticancer drug gefitinib, an EGFR inhibitor, features a quinazoline core. The 7-methoxy-6-substituted pattern is found in intermediates for the synthesis of such kinase inhibitors.[11] Therefore, an alternative or complementary mechanism of action for this compound could be the inhibition of specific protein kinases involved in cancer cell proliferation and survival.
Experimental Protocols
The following are representative experimental protocols for assays commonly used to evaluate the mechanism of action of compounds with suspected tubulin-targeting and cytotoxic activities. These are generalized protocols and would require optimization for the specific compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compound on cancer cell lines.
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7, HCT116) in 96-well plates and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the concentration that inhibits 50% of cell growth (GI₅₀).[5]
In Vitro Tubulin Polymerization Assay
This biochemical assay directly measures the effect of the compound on tubulin polymerization.[12]
-
Reaction Mixture: Prepare a reaction mixture containing purified tubulin in a polymerization buffer.
-
Compound Addition: Add different concentrations of the test compound or a vehicle control.
-
Initiation of Polymerization: Initiate polymerization by raising the temperature to 37°C.
-
Monitoring Polymerization: Monitor the change in absorbance at 340 nm over time using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: Compare the polymerization curves of treated samples with controls to determine the inhibitory effect.[12]
Caption: Generalized workflow for a tubulin polymerization assay.
Cell Cycle Analysis
This assay determines the effect of the compound on cell cycle progression.
-
Cell Treatment: Treat a cancer cell line with the compound at its GI₅₀ concentration for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol.
-
Staining: Stain the cells with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[13]
Quantitative Data for Related Compounds
Due to the absence of specific quantitative data for this compound, the following table summarizes data for structurally related quinazolinone derivatives to provide a context for potential potency.
| Compound | Assay | Cell Line/Target | IC₅₀/GI₅₀ | Reference |
| 2-(2-methoxystyryl)quinazolin-4(3H)-one | Cytotoxicity (MTT) | HT29 (Colon Cancer) | Sub-μM | [5] |
| 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one | Cytotoxicity (MTT) | HT29, U87, A2780, H460, BE2-C | <50 nM | [5] |
| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | Antiproliferative | NCI-60 Panel | Sub-nanomolar | [9] |
| 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one (related heterocyclic core) | Cytotoxicity (MTT) | AGS (Gastric Cancer) | 2.63 µM | [13] |
Conclusion
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant and Cytotoxic Activity of New Polyphenolic Derivatives of Quinazolin-4(3H)-one: Synthesis and In Vitro Activities Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. 6-Methoxy-3,4-dihydroquinazolin-2(1H)-one () for sale [vulcanchem.com]
- 8. 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one | C9H8N2O3 | CID 135446413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 7-methoxy-6-nitroquinazolin-4(3H)-one | 1012057-47-4 | Benchchem [benchchem.com]
- 11. CN104130199A - Preparation method for 7-methoxy-6-(3-morpholine-4-yl-propoxy)quinazoline-4-(3H)-one - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one is a key heterocyclic organic compound, primarily recognized for its role as a crucial intermediate in the synthesis of high-profile pharmaceutical agents. Most notably, it serves as a foundational building block in the multi-step production of Gefitinib (Iressa®), a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase used in the treatment of certain cancers. While the quinazolinone scaffold is a well-established pharmacophore with a broad spectrum of biological activities, including anticancer and antimicrobial properties, the direct biological profile of this compound itself is not extensively documented in publicly available literature. This guide provides a comprehensive review of the synthesis of this compound, its chemical properties, and its significance in medicinal chemistry, alongside an overview of the biological activities associated with the broader class of 6,7-disubstituted quinazolin-4-ones to infer its potential therapeutic relevance.
Chemical Properties
| Property | Value | Source |
| IUPAC Name | 6-hydroxy-7-methoxy-3H-quinazolin-4-one | PubChem |
| CAS Number | 179688-52-9 | ChemicalBook[1] |
| Molecular Formula | C₉H₈N₂O₃ | PubChem[2] |
| Molecular Weight | 192.17 g/mol | PubChem[2] |
Synthesis
The most commonly cited synthesis of this compound involves the selective demethylation of its precursor, 6,7-dimethoxyquinazolin-4(3H)-one. This method is advantageous for its regioselectivity and good yield.
Experimental Protocol: Synthesis from 6,7-dimethoxyquinazolin-4-one
A general and efficient procedure for the synthesis of this compound is as follows:
-
Dissolution: 6,7-dimethoxyquinazolin-4-one is dissolved in methanesulfonic acid.
-
Addition of Demethylating Agent: L-methionine is added to the solution.
-
Reaction: The mixture is heated (e.g., at 100°C) and stirred for an extended period (e.g., 22 hours) to facilitate the selective demethylation at the 6-position.
-
Work-up: Upon completion, the reaction mixture is cooled and neutralized with a base, such as a 40% aqueous sodium hydroxide solution, to a neutral pH. This step induces the precipitation of the product.
-
Isolation and Purification: The solid product is collected by filtration, washed with water, and dried to yield this compound. A reported yield for this process is approximately 94%.[1]
Synthesis Workflow
Caption: Synthetic pathway for this compound.
Biological Activity and Significance
Role as a Key Intermediate in Gefitinib Synthesis
The primary significance of this compound lies in its function as a pivotal intermediate in the synthesis of Gefitinib. Gefitinib is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is a key target in cancer therapy. The synthesis of Gefitinib from this intermediate typically involves subsequent etherification and substitution reactions to introduce the morpholinopropoxy side chain and the aniline moiety, respectively.
Logical Relationship: From Intermediate to EGFR Inhibitor
Caption: The role of the intermediate in the synthesis and action of Gefitinib.
Biological Potential of the Quinazolinone Scaffold
The quinazolinone core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Derivatives of 6,7-disubstituted quinazolin-4-ones have been extensively studied and have shown a variety of pharmacological activities.
-
Anticancer Activity: Many quinazolinone derivatives exhibit potent cytotoxic effects against various cancer cell lines. Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cell proliferation and survival, such as tyrosine kinases (including EGFR) and tubulin polymerization.
-
Antimicrobial Activity: The quinazolinone scaffold has also been incorporated into compounds with significant antibacterial and antifungal properties.
While direct experimental data for this compound is lacking, its structural similarity to other biologically active quinazolinones suggests that it may possess some level of intrinsic, albeit likely modest, biological activity. However, it is clear that the chemical modifications that convert it into Gefitinib are essential for achieving the high potency and selectivity required for a clinically effective drug.
Future Perspectives
The lack of extensive biological data on this compound itself presents an opportunity for further research. Investigating the intrinsic biological activity of this and other intermediates in the synthesis of targeted therapies could provide valuable insights into structure-activity relationships and potentially uncover novel, albeit less potent, bioactive molecules. Such studies could involve in vitro screening against a panel of cancer cell lines and key oncogenic kinases to fully characterize its pharmacological profile.
Conclusion
This compound is a compound of significant interest in medicinal chemistry, primarily due to its indispensable role as an intermediate in the synthesis of the EGFR inhibitor Gefitinib. While a detailed biological characterization of this specific molecule is not available in the current literature, its synthesis is well-established. The broader family of quinazolinones, to which it belongs, is rich in biological activity, particularly in the realm of oncology. This technical guide consolidates the available information on its synthesis and chemical properties, and places it within the broader context of quinazolinone-based drug discovery. Further investigation into the direct biological effects of this compound is warranted to complete our understanding of its pharmacological profile.
References
Spectroscopic and Structural Elucidation of 6-Hydroxy-7-methoxy-4(3H)-quinazolinone: A Technical Guide
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction: This technical guide provides a comprehensive overview of the spectroscopic data for 6-Hydroxy-7-methoxy-4(3H)-quinazolinone (CAS No. 179688-52-9). It is important to note that the requested compound, 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one, is an isomer of the compound detailed herein. Due to the limited availability of public data for the requested molecule and the common conflation between these isomers, this guide focuses on the more extensively documented 6-Hydroxy-7-methoxy-4(3H)-quinazolinone. This compound is a key intermediate in the synthesis of pharmaceuticals, including gefitinib, an EGFR inhibitor.[1] A thorough understanding of its spectroscopic profile is crucial for its identification, quality control, and further development in medicinal chemistry.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | 6-Hydroxy-7-methoxy-4(3H)-quinazolinone | TCI Chemicals |
| CAS Number | 179688-52-9 | [1][2][3][4] |
| Molecular Formula | C₉H₈N₂O₃ | [2][3][4] |
| Molecular Weight | 192.17 g/mol | [2][3][4] |
| Appearance | White to Almost white powder/crystal | [1] |
| Melting Point | 293 °C | [4] |
Spectroscopic Data
The structural confirmation of 6-Hydroxy-7-methoxy-4(3H)-quinazolinone relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 11.94 | s | 1H | N-H |
| 9.81 | s | 1H | O-H |
| 7.92 | d | 1H | H-2 |
| 7.39 | s | 1H | H-5 |
| 7.11 | s | 1H | H-8 |
| 3.91 | s | 3H | -OCH₃ |
| Solvent: DMSO-d₆, Spectrometer Frequency: 300 MHz[4] |
¹³C NMR (Carbon NMR) Data
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in the molecule. While the specific IR spectrum for this compound is not publicly available, the expected characteristic absorption bands for the quinazolinone structure are listed below.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3400-3200 | N-H | Stretching |
| 3300-2500 | O-H | Stretching (broad) |
| ~1680 | C=O (Amide) | Stretching |
| ~1610 | C=N | Stretching |
| ~1580, ~1470 | C=C (Aromatic) | Stretching |
| ~1250 | C-O (Aryl ether) | Stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule, confirming its molecular weight.
| m/z | Interpretation |
| 192.17 | [M]⁺ (Molecular Ion) |
| 193.18 | [M+H]⁺ |
Note: While specific experimental mass spectra are not publicly available, these values correspond to the calculated molecular weight of the compound.[2][3][4]
Experimental Protocols
Reproducible and high-quality spectroscopic data are contingent on meticulous experimental procedures. The following are generalized protocols for the analysis of quinazolinone derivatives.
NMR Spectroscopy Protocol
-
Sample Preparation : Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in a clean NMR tube.[6][7]
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) to ensure optimal resolution.[7]
-
Data Acquisition :
-
¹H NMR : Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically employed.[7]
-
¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans will be necessary compared to ¹H NMR to obtain a clear spectrum.
-
-
Data Processing : Process the raw data using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. The chemical shifts should be calibrated using the residual solvent peak (DMSO-d₆: 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[7]
IR Spectroscopy Protocol (KBr Pellet Method)
-
Sample Preparation : Grind 1-2 mg of the sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is obtained.[7]
-
Pellet Formation : Transfer the powder to a pellet press and apply 7-10 tons of pressure to form a translucent pellet.[7]
-
Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.[7]
-
Data Acquisition : Record a background spectrum of the empty sample compartment. Then, place the KBr pellet in the sample holder and record the sample spectrum, typically in the range of 4000-400 cm⁻¹.[7]
Mass Spectrometry Protocol
-
Sample Preparation : Prepare a dilute solution of the sample in a suitable volatile solvent, such as methanol or acetonitrile.
-
Instrumentation : Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI).
-
Data Acquisition : Infuse the sample solution into the mass spectrometer and acquire the spectrum over a suitable mass range.
Workflow and Data Interpretation
The following diagram illustrates the general workflow for the spectroscopic analysis and structural elucidation of a chemical compound.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. 6-Hydroxy-7-methoxy-3H-quinazolin-4-one | 179688-52-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. 6-Hydroxy-7-methoxy-4(1H)-quinazolinone | CAS Number 179688-52-9 [klivon.com]
- 3. CAS 179688-52-9: 6-Hydroxy-7-methoxy-4(3H)-quinazolinone [cymitquimica.com]
- 4. 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one | 179688-52-9 [chemicalbook.com]
- 5. glppharmastandards.com [glppharmastandards.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Potential Therapeutic Targets of 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one is limited in publicly available literature. This guide extrapolates potential therapeutic targets and methodologies based on the well-established biological activities of the broader quinazolinone and dihydroquinazolinone chemical class, which is recognized as a "privileged scaffold" in medicinal chemistry.[1]
The quinazolinone core is a fundamental component of numerous biologically active compounds, with derivatives exhibiting a wide range of pharmacological properties including anticancer, anti-inflammatory, anticonvulsant, and antihypertensive activities. The specific substitutions of a hydroxyl group at the 7-position and a methoxy group at the 6-position on the dihydroquinazolinone scaffold suggest potential for targeted interactions within biological systems, particularly in the context of oncology.[2]
Potential Therapeutic Targets
Based on the activities of structurally related quinazolinone derivatives, two primary potential therapeutic targets for this compound are proposed: protein kinases and tubulin .
The quinazolinone scaffold is a well-known framework for the development of protein kinase inhibitors used in cancer therapy.[3] Many successful kinase inhibitors feature this core structure. The methoxy and hydroxyl groups on the benzene ring of this compound can influence its binding affinity and selectivity for the ATP-binding pocket of various kinases.
Potential Kinase Targets:
-
Epidermal Growth Factor Receptor (EGFR): A key target in many cancers.
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Crucial for angiogenesis.
-
Platelet-Derived Growth Factor Receptor (PDGFR): Involved in cell growth and division.
-
Src family kinases: Implicated in cancer cell proliferation and survival.
A plausible mechanism of action would involve the compound acting as an ATP-competitive inhibitor, blocking the downstream signaling pathways that lead to cell proliferation, survival, and angiogenesis.
Illustrative Signaling Pathway: Generic Receptor Tyrosine Kinase (RTK) Inhibition
Caption: Inhibition of a generic Receptor Tyrosine Kinase (RTK) signaling pathway.
Several 2,3-dihydroquinazolin-4(1H)-one derivatives have demonstrated potent broad-spectrum cytotoxic activity by inhibiting tubulin polymerization.[4][5][6] These compounds often bind to the colchicine binding site of tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
The structural features of this compound could allow it to fit into this binding pocket, making tubulin a plausible therapeutic target.
Illustrative Mechanism: Tubulin Polymerization
Caption: Mechanism of tubulin polymerization inhibition.
Quantitative Data (Illustrative)
The following tables present the type of quantitative data that would be generated to evaluate the efficacy of this compound against its potential targets. The values are hypothetical and for illustrative purposes only.
Table 1: In Vitro Kinase Inhibitory Activity
| Kinase Target | IC₅₀ (nM) |
| EGFR | 150 |
| VEGFR2 | 320 |
| PDGFRβ | 450 |
| Src | 800 |
Table 2: In Vitro Cytotoxicity against Human Cancer Cell Lines
| Cell Line | Cancer Type | GI₅₀ (µM) |
| A549 | Lung | 2.5 |
| MCF-7 | Breast | 1.8 |
| U87-MG | Glioblastoma | 3.1 |
| HT-29 | Colon | 2.2 |
| A2780 | Ovarian | 0.9 |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of a novel compound. The following are standard protocols that would be employed.
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against a panel of protein kinases.
-
Materials: Recombinant human kinases, corresponding peptide substrates, ATP, test compound, kinase buffer, 96-well plates, plate reader.
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase, peptide substrate, and the test compound dilution.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence).
-
Calculate the percentage of kinase activity relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
-
Objective: To determine the half-maximal growth inhibitory concentration (GI₅₀) of the test compound against various cancer cell lines.[4]
-
Materials: Cancer cell lines, culture medium, fetal bovine serum (FBS), 96-well plates, test compound, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization solution (e.g., DMSO).
-
Procedure:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Determine the GI₅₀ value by plotting cell viability against the logarithm of the compound concentration.
-
-
Objective: To assess the effect of the test compound on the in vitro polymerization of tubulin.[4]
-
Materials: Purified bovine or porcine brain tubulin, polymerization buffer (e.g., G-PEM), GTP, test compound, positive control (e.g., paclitaxel), negative control (e.g., nocodazole), temperature-controlled spectrophotometer.
-
Procedure:
-
Prepare solutions of the test compound at various concentrations.
-
In a cuvette, mix tubulin, GTP, and the test compound in the polymerization buffer.
-
Place the cuvette in a spectrophotometer and maintain the temperature at 37°C to initiate polymerization.
-
Monitor the change in absorbance (e.g., at 340 nm) over time. An increase in absorbance indicates tubulin polymerization.
-
Compare the polymerization curves of the compound-treated samples to the controls to determine if the compound inhibits or promotes tubulin polymerization.
-
Research and Development Workflow
The evaluation of a novel compound like this compound follows a structured workflow from initial screening to potential clinical development.
Caption: A typical drug discovery and development workflow.
References
- 1. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Methoxy-3,4-dihydroquinazolin-2(1H)-one () for sale [vulcanchem.com]
- 3. 7-Methoxy-6-nitroquinazolin-4(3H)-one [myskinrecipes.com]
- 4. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. 2,3-Dihydroquinazolin-4(1 H)-ones and quinazolin-4(3 H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling and Docking Studies of 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico modeling and molecular docking studies of 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one, a novel compound of interest in drug discovery. This document outlines the methodologies for computational analysis, including predictive pharmacokinetic profiling and molecular docking against key cancer-related protein targets. The information presented herein is based on established computational protocols for analogous quinazolinone derivatives, offering a predictive framework for the therapeutic potential of this specific molecule.
Introduction to this compound
The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific substitutions of a hydroxyl group at the 7th position and a methoxy group at the 6th position of the 3,4-dihydroquinazolin-4-one core are anticipated to modulate its physicochemical and pharmacokinetic properties, potentially enhancing its interaction with biological targets. In silico methods are invaluable for the early-stage assessment of such novel compounds, providing insights into their drug-likeness and mechanism of action before extensive laboratory synthesis and testing.
Predicted Physicochemical and ADMET Properties
A critical step in early-stage drug discovery is the evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. These properties are crucial for determining the bioavailability and potential safety of a drug candidate. For this compound, in silico prediction tools can provide valuable initial assessments.
Methodology for ADMET Prediction:
The ADMET properties of this compound can be predicted using various computational models and web-based servers such as SwissADME and pkCSM. The process involves submitting the 2D structure of the molecule (in SMILES or other formats) to the server, which then calculates a range of pharmacokinetic and physicochemical parameters based on its extensive database and predictive algorithms.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Significance | | :--- | :---
Methodological & Application
Application Notes: Experimental Applications of 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one in Cancer Research
To: Researchers, scientists, and drug development professionals.
Subject: Literature Review and Experimental Protocols for 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one in Oncology
Introduction
This document provides a summary of the available scientific literature regarding the experimental applications of the specific quinazolinone derivative, this compound, in the context of cancer research. Quinazolinone scaffolds are a prominent feature in many compounds investigated for their anti-tumor properties, often acting through mechanisms such as kinase inhibition, tubulin polymerization disruption, and induction of apoptosis.[1][2] This review aims to consolidate the existing data and provide actionable experimental protocols for researchers interested in this particular molecule.
The available literature focuses on a variety of other quinazolinone derivatives. For instance, studies have explored compounds with different substitution patterns on the quinazolinone ring, highlighting the importance of the position and nature of functional groups for biological activity. Some research indicates that methoxy substitutions at certain positions can influence the anti-proliferative effects of these compounds.[3] However, the specific combination of a hydroxyl group at the 7th position and a methoxy group at the 6th position of the 3,4-dihydroquinazolin-4-one core has not been detailed in the reviewed literature.
While direct information is unavailable for the requested compound, this document will present generalized protocols and data tables derived from research on structurally related quinazolinone derivatives. This information is intended to serve as a foundational guide for initiating research on this compound. Researchers should be aware that the efficacy and specific experimental outcomes for this compound may differ significantly from the examples provided.
Potential (but unverified) Anti-Cancer Mechanisms of Quinazolinone Scaffolds
Research on various quinazolinone derivatives suggests several potential mechanisms of action in cancer cells. These mechanisms, while not specifically demonstrated for this compound, provide a logical starting point for investigation.
-
Tubulin Polymerization Inhibition: Certain quinazolinone analogues have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][5]
-
Kinase Inhibition: The quinazolinone core is a key component in several approved kinase inhibitors used in cancer therapy.[6][7] These compounds can target signaling pathways crucial for cancer cell proliferation and survival.
-
Induction of Apoptosis: Many quinazolinone derivatives have been demonstrated to induce programmed cell death (apoptosis) in cancer cells through various intrinsic and extrinsic pathways.[1][8]
-
HIF-1α Inhibition: Some quinazolin-4-ones have been identified as inhibitors of the hypoxia-inducible factor-1α (HIF-1α) transcription factor, a key regulator of tumor adaptation to hypoxic environments.[3]
Below is a generalized workflow for investigating the anti-cancer properties of a novel quinazolinone compound.
References
- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Quinazolin-4-ones as Hypoxia-inducible Factor-1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,3-Dihydroquinazolin-4(1 H)-ones and quinazolin-4(3 H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7-Methoxy-6-nitroquinazolin-4(3H)-one [myskinrecipes.com]
- 7. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1][2] Kinases are a class of enzymes that play a critical role in cellular signaling pathways by catalyzing the transfer of a phosphate group from ATP to specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive targets for therapeutic intervention.[3][4][5] This document provides detailed application notes and protocols for the investigation of 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one, a representative of the quinazolinone class, as a potential kinase inhibitor.
While direct experimental data for this specific molecule is not extensively available in public literature, the protocols and principles outlined herein are based on established methodologies for evaluating quinazoline-based kinase inhibitors against various kinase targets, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Src family kinases.[6][7][8]
Kinase Inhibitory Profile of Quinazolinone Derivatives (Illustrative Data)
The following table summarizes the inhibitory activities of various quinazolinone derivatives against key kinases, demonstrating the potential of this chemical class. This data is provided for illustrative purposes to guide the experimental design for this compound.
| Compound Class | Target Kinase | IC50 (nM) | Reference Compound | Cell Line (for antiproliferative activity) | GI50 (µM) | Reference |
| 4-Anilino-quinazoline | EGFR (wt) | 0.8 - 20.72 | Gefitinib, Lapatinib | A431, A549 | 3.4 - 15.59 | [3] |
| 4-Anilino-quinazoline | EGFR (T790M) | 2.7 | Afatinib | H1975 | - | [3] |
| 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one | EGFR-TK | 1.37 | Erlotinib | - | - | [4] |
| Quinazoline Derivative | VEGFR-2 | 5,490 | SU6668 | - | - | [7] |
| Pyrazoloquinazoline derivative | c-Src | 268 | Staurosporine | - | - | [9] |
| Quinazolin-4(3H)-one derivative | EGFR | 69 | Erlotinib | NCI-H460 | 0.789 | [10] |
| Quinazoline derivatives | VEGFR-2 | 60.00 | Sorafenib | HepG2 | 24.10 (µg/mL) | [2][11] |
| Anilinoquinazoline derivatives | Multiple Tyrosine Kinases | - | - | Various | - | [12] |
| Quinazolin-4(3H)-one derivatives | CDK2, HER2, EGFR | - | Lapatinib | MCF-7, A2780 | 0.14 - 3.79 | [13] |
| Quinazolinone hydrazide triazole derivative | MET, ALK, AXL, FGFR1, VEGFR1, VEGFR3 | >50% inhibition at 25 µM | - | EBC-1 | 8.6 | [14] |
Signaling Pathways
Protein kinases are integral components of signaling cascades that regulate cell proliferation, survival, and angiogenesis. The diagram below illustrates a simplified signaling pathway involving key kinases such as EGFR, VEGFR, and Src, which are common targets for quinazoline-based inhibitors.
Caption: Simplified kinase signaling pathway and potential points of inhibition.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the kinase inhibitory activity of this compound.
Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical Assay)
This protocol describes a common method to determine the direct inhibitory effect of a compound on the activity of a purified kinase.
Workflow:
Caption: Workflow for an in vitro kinase inhibition assay.
Materials:
-
Purified recombinant kinase (e.g., EGFR, VEGFR-2, Src)
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
This compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well white opaque plates
-
Multichannel pipettes
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation: Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a master mix containing the kinase and its specific substrate in the kinase assay buffer.
-
Add the kinase/substrate mixture to each well.
-
To initiate the reaction, add ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell-Based Kinase Activity Assay (Cellular Assay)
This protocol measures the ability of the compound to inhibit the kinase activity within a cellular context.
Workflow:
References
- 1. tandfonline.com [tandfonline.com]
- 2. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a new class of anilinoquinazoline inhibitors with high affinity and specificity for the tyrosine kinase domain of c-Src - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of novel quinazolinone-based compounds with anti-proliferative activity as dual STAT-3 and c-Src inhibitors: design, synthesis and molecular dynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one is a member of the quinazolinone class of heterocyclic compounds. Quinazolinone derivatives are of significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This document provides detailed application notes and standardized protocols for the use of this compound in in vitro cell culture assays. The information is based on the known biological activities of structurally similar quinazolinone derivatives and provides a framework for investigating the therapeutic potential of this specific compound.
Disclaimer: Limited publicly available data exists for the specific biological activity of this compound. The following protocols and data are based on studies of structurally related quinazolinone compounds. Researchers should perform initial dose-response experiments to determine the optimal concentrations for their specific cell lines and assays.
Chemical Properties
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₈N₂O₃ |
| Molecular Weight | 192.17 g/mol |
| CAS Number | 179688-52-9[3] |
| Synonyms | 6-Hydroxy-7-methoxy-4(1H)-quinazolinone[3] |
Stock Solution Preparation: For in vitro experiments, it is recommended to dissolve this compound in a suitable solvent such as dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Biological Activities and In Vitro Applications
Based on the activities of structurally similar compounds, this compound is a promising candidate for investigation in the following areas:
-
Anticancer Activity: Quinazolinone derivatives have demonstrated potent cytotoxic effects against a wide range of cancer cell lines.[4][5][6] The proposed mechanisms of action often involve the inhibition of key signaling pathways controlling cell proliferation and survival, induction of apoptosis, and cell cycle arrest.[2][6][7]
-
Anti-inflammatory Activity: Some quinazolinone derivatives have been shown to inhibit nitric oxide synthase, suggesting potential anti-inflammatory applications.
Data Presentation: Cytotoxicity of Structurally Similar Quinazolinone Derivatives
The following tables summarize the in vitro cytotoxic activity (IC₅₀ values in µM) of various quinazolinone derivatives with substitutions at the 6 and/or 7 positions against a panel of human cancer cell lines. This data can serve as a reference for designing experiments with this compound.
Table 1: Cytotoxicity (IC₅₀ in µM) of 6,7-Dimethoxyquinazoline Derivatives
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Derivative 7c | HCT116p53(+/+) | Colon Cancer | 0.7 | [8] |
| Derivative 7c | HCT116p53(-/-) | Colon Cancer | 1.7 | [8] |
| WHI-P154 | U373 | Glioblastoma | ~1.0 (approx.) | [9] |
| WHI-P154 | U87 | Glioblastoma | ~1.0 (approx.) | [9] |
Table 2: Cytotoxicity (GI₅₀ in nM) of a 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one Derivative
| Compound | Cell Line | Cancer Type | GI₅₀ (nM) | Reference |
| Compound 2 | A549 | Lung Carcinoma | 0.53 - 2.01 | [10] |
| Compound 2 | KB | Nasopharyngeal Carcinoma | 0.53 - 2.01 | [10] |
| Compound 2 | KB-VIN (multidrug-resistant) | Nasopharyngeal Carcinoma | 0.53 - 2.01 | [10] |
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol provides a general guideline for assessing the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
Target cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of medium containing various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and an untreated control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compound on cell cycle distribution.
Materials:
-
Target cancer cell lines
-
Complete culture medium
-
This compound
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the compound for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined from the resulting DNA histogram.
Protocol 3: Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Target cancer cell lines
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the compound for a specified time.
-
Cell Harvesting: Harvest the cells (including floating cells) and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
Mandatory Visualizations
Caption: General experimental workflow for in vitro evaluation.
Caption: Potential signaling pathways affected by quinazolinones.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. Novel sulphonamide-bearing methoxyquinazolinone derivatives as anticancer and apoptosis inducers: synthesis, biological evaluation and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one | 179688-52-9 [chemicalbook.com]
- 4. 2,3-Dihydroquinazolin-4(1 H)-ones and quinazolin-4(3 H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis, biological evaluation and structure-activity relationship study of quinazolin-4(3H)-one derivatives as novel USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic potential of novel 6,7-dimethoxyquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one
Introduction
7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one is a quinazolinone derivative that may be of interest to researchers in medicinal chemistry and drug development. Accurate and reliable quantification of this compound is essential for various stages of research, including pharmacokinetic studies, metabolic stability assays, and quality control of synthesized batches. This document provides detailed application notes and proposed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While specific validated methods for this exact analyte are not widely published, the following protocols are based on established analytical methodologies for structurally similar compounds.
Target Audience
These application notes and protocols are intended for researchers, scientists, and drug development professionals who require robust methods for the quantification of this compound in various matrices, such as plasma, tissue homogenates, and reaction mixtures.
Proposed Analytical Methods
Two primary analytical techniques are proposed for the quantification of this compound: HPLC-UV for its accessibility and simplicity, and LC-MS/MS for its superior sensitivity and selectivity, particularly in complex biological matrices.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of the analyte in relatively clean sample matrices where high sensitivity is not the primary requirement.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient elution is recommended to ensure good separation and peak shape.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: To be determined by UV scan of the analyte (a starting wavelength of 254 nm is suggested).
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition to cover the desired concentration range (e.g., 0.1 µg/mL to 50 µg/mL).
-
Sample Preparation: Samples should be pre-treated to remove particulates and interfering substances. For biological samples, protein precipitation followed by centrifugation and filtration is a common approach.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.
-
Perform a linear regression analysis on the calibration curve.
-
Determine the concentration of the analyte in the samples by interpolating their peak areas on the calibration curve.
-
Hypothetical Quantitative Data for HPLC-UV Method
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Range | 0.1 - 50 µg/mL |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy | 95 - 105% |
| Precision (%RSD) | < 5% |
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is highly recommended for its high sensitivity and selectivity, making it ideal for quantifying low concentrations of the analyte in complex biological matrices.
Experimental Protocol: LC-MS/MS
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Acetic acid in Water
-
Mobile Phase B: 0.1% Acetic acid in Acetonitrile
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): The precursor ion ([M+H]⁺) and a suitable product ion need to be determined by direct infusion of a standard solution.
-
Hypothetical MRM Transition: To be determined experimentally.
-
Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for the specific instrument.
-
-
Standard and Sample Preparation:
-
Stock and Working Solutions: Prepared as described for the HPLC-UV method, but at lower concentrations suitable for LC-MS/MS (e.g., 1 ng/mL to 1000 ng/mL). An internal standard (structurally similar and stable isotope-labeled if possible) should be used.
-
Sample Preparation: A more rigorous sample clean-up such as liquid-liquid extraction or solid-phase extraction is recommended to minimize matrix effects.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the standards.
-
Use a weighted linear regression for the calibration curve.
-
Quantify the analyte in samples using the regression equation.
-
Hypothetical Quantitative Data for LC-MS/MS Method
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Accuracy | 98 - 102% |
| Precision (%RSD) | < 3% |
| Recovery | 85 - 110% |
Visualizations
Experimental Workflow for LC-MS/MS Quantification
Caption: Workflow for the quantification of this compound using LC-MS/MS.
Logical Relationship for Analytical Method Validation
Caption: Key parameters for the validation of an analytical quantification method.
Application Notes and Protocols: 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one as a Precursor for Antitumor Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of novel antitumor agents derived from the precursor 7-hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one. The quinazolinone scaffold is a well-established pharmacophore in the development of anticancer drugs, with several derivatives approved for clinical use.[1][2] This document outlines detailed protocols for the synthesis of new derivatives and their subsequent biological evaluation against various cancer cell lines.
Introduction
Quinazolinone and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including potent antitumor properties.[2][3] These compounds exert their anticancer effects through various mechanisms, such as inducing apoptosis, autophagy, and inhibiting key signaling pathways like PI3K-AKT and MAPK.[1][3] The structural versatility of the quinazolinone core allows for modifications that can enhance therapeutic efficacy and target specific cancer-related pathways.[4] This document focuses on leveraging this compound as a starting material for the synthesis of novel antitumor candidates.
Synthesis of Antitumor Agents
The synthesis of novel antitumor agents from this compound can be achieved through a multi-step process involving the introduction of various pharmacophores to enhance biological activity. A general synthetic approach is outlined below.
General Synthetic Protocol
A widely used method for the synthesis of 4(3H)-quinazolinone derivatives involves the acylation of anthranilic acid, followed by cyclization.[5] Modifications such as microwave-assisted synthesis can be employed to improve reaction times and yields.[6]
Step 1: Synthesis of the Benzoxazinone Intermediate
-
Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable solvent such as pyridine or dimethylformamide (DMF).
-
Acylation: Add an acyl chloride (e.g., chloroacetyl chloride) dropwise to the solution at 0°C.
-
Reaction Progression: Allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water to precipitate the product. Filter the solid, wash with water, and dry under vacuum to obtain the benzoxazinone intermediate.
Step 2: Formation of the Fused Quinazolinone Derivatives
-
Reaction Setup: Dissolve the benzoxazinone intermediate in ethanol.
-
Addition of Amine: Add the desired amine to the solution.
-
Reflux: Reflux the reaction mixture for 6-8 hours.
-
Purification: After cooling, the product will precipitate. Filter the solid and recrystallize from a suitable solvent like ethanol to obtain the purified fused quinazolinone derivative.[5]
Biological Evaluation
The synthesized compounds are evaluated for their in vitro antitumor activity against a panel of human cancer cell lines.
Cell Lines and Culture
Human cancer cell lines such as HeLa (cervical cancer) and BGC823 (gastric cancer) can be used.[7] Cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value (the concentration of compound that inhibits 50% of cell growth) is calculated from the dose-response curves.
Quantitative Data
The antitumor activities of a series of hypothetical derivatives synthesized from this compound are summarized in the table below. The data is presented as IC50 values, which indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | R-Group | IC50 (µM) vs. HeLa | IC50 (µM) vs. BGC823 |
| QZ-H | H | >100 | >100 |
| QZ-Cl | 4-Chlorophenyl | 15.2 | 12.8 |
| QZ-F | 4-Fluorophenyl | 10.5 | 8.9 |
| QZ-MeO | 4-Methoxyphenyl | 25.6 | 21.4 |
| QZ-NO2 | 4-Nitrophenyl | 8.3 | 6.1 |
| Gefitinib (Control) | 17.1[7] | 19.3[7] |
Table 1: In vitro antitumor activity of synthesized quinazolinone derivatives.
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action
Quinazolinone derivatives are known to induce apoptosis in cancer cells by modulating various signaling pathways.[1][3] A key mechanism involves the regulation of the PI3K/AKT pathway, which is crucial for cell survival and proliferation.[1] Inhibition of this pathway can lead to the activation of pro-apoptotic proteins like caspases and a decrease in anti-apoptotic proteins such as Bcl-2.[3]
Caption: Proposed mechanism of action of quinazolinone derivatives via inhibition of the PI3K/AKT signaling pathway.
Experimental Workflow
The overall workflow for the synthesis and evaluation of the novel antitumor agents is depicted in the following diagram.
Caption: Experimental workflow for synthesis and evaluation of antitumor agents.
References
- 1. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Quinazolinone derivatives as potential anti‑tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 7. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays with 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazolinone derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] This document provides detailed application notes and protocols for conducting high-throughput screening (HTS) assays with a specific derivative, 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one. The protocols outlined below are designed to assess the compound's potential as a modulator of key signaling pathways implicated in cancer biology, such as the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K) pathways.[1][2] These pathways are critical regulators of cell proliferation, survival, and differentiation.[1]
Target Focus: EGFR and PI3K Signaling Pathways
Dysregulation of EGFR and PI3K signaling is a hallmark of many cancers, making them prime targets for therapeutic intervention.[1][2] Quinazolinone-based compounds often act as competitive inhibitors at the ATP-binding site of kinases within these pathways.[1] The following protocols will enable the screening of this compound to identify its inhibitory potential against these key cancer-related targets.
Hypothetical Signaling Pathway and Inhibition
The diagram below illustrates the proposed mechanism of action for this compound as an inhibitor of the EGFR and PI3K signaling pathways, leading to a reduction in cell proliferation and survival.
Caption: Proposed inhibition of EGFR and PI3K pathways by this compound.
Data Presentation: Hypothetical Inhibitory Activity
The following tables summarize hypothetical quantitative data for the inhibitory activity of this compound against key kinase targets and cancer cell lines. This data serves as a representative example of expected results from the described HTS assays.
Table 1: Biochemical Inhibitory Activity (IC50)
| Compound | Target | IC50 (µM) |
| This compound | EGFR | 0.85 |
| This compound | PI3Kα | 1.20 |
| Gefitinib (Control) | EGFR | 0.02 |
| Pictilisib (Control) | PI3Kα | 0.03 |
Table 2: Cell-Based Antiproliferative Activity (GI50)
| Compound | Cell Line | GI50 (µM) |
| This compound | A549 (Lung) | 2.5 |
| This compound | MCF-7 (Breast) | 3.1 |
| This compound | U87-MG (Glioblastoma) | 4.2 |
| Doxorubicin (Control) | A549 (Lung) | 0.1 |
Experimental Protocols
Detailed methodologies for the primary and secondary screening assays are provided below. These protocols are designed for a high-throughput format.
Primary HTS: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This biochemical assay is designed to measure the direct inhibitory effect of the compound on EGFR kinase activity.
Materials:
-
Recombinant human EGFR enzyme
-
Biotinylated peptide substrate
-
ATP (Adenosine triphosphate)
-
HTRF Kinase Buffer
-
Europium cryptate-labeled anti-phosphotyrosine antibody (Detection Antibody 1)
-
Streptavidin-XL665 (Detection Antibody 2)
-
This compound (dissolved in DMSO)
-
Gefitinib (positive control)
-
DMSO (negative control)
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Protocol Workflow:
Caption: Workflow for the HTRF-based primary screening assay.
Procedure:
-
Compound Dispensing: Add 50 nL of this compound in DMSO to the appropriate wells of a 384-well plate. For controls, dispense 50 nL of DMSO (negative control) and a known EGFR inhibitor like gefitinib (positive control).[1]
-
Enzyme and Substrate Addition: Prepare a solution of EGFR and biotinylated substrate in assay buffer. Dispense 10 µL of this solution into each well. Incubate for 15 minutes at room temperature.[1]
-
Initiation of Kinase Reaction: Prepare a solution of ATP in assay buffer. Add 10 µL of the ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for EGFR. Incubate for 60 minutes at room temperature.[1]
-
Detection: Prepare the detection reagent mixture containing the europium cryptate-labeled antibody and Streptavidin-XL665 in the detection buffer. Add 20 µL of this mixture to each well to stop the kinase reaction. Incubate for 60 minutes at room temperature, protected from light.[1]
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665 nm (XL665 emission). Calculate the HTRF ratio (665/620) and normalize the data to the controls to determine the percent inhibition for each compound.[1]
Secondary HTS: Cell-Based Proliferation Assay (CellTiter-Glo®)
This cell-based assay is used to confirm the antiproliferative activity of the compound in a biologically relevant context.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (in DMSO)
-
Doxorubicin (positive control)
-
DMSO (negative control)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
384-well clear-bottom white plates
-
Luminometer plate reader
Protocol Workflow:
Caption: Workflow for the CellTiter-Glo® cell viability assay.
Procedure:
-
Cell Seeding: Seed human cancer cells in 384-well plates at a density of 1,000-5,000 cells per well in 50 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Addition: Prepare serial dilutions of this compound and control compounds in culture medium. Add the diluted compounds to the cells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.[1]
-
Viability Measurement: Equilibrate the plates and the CellTiter-Glo® reagent to room temperature. Add 25 µL of the CellTiter-Glo® reagent to each well.[1]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[1]
-
Data Acquisition: Measure the luminescence of each well using a plate reader. Normalize the data to the controls to calculate the percent inhibition of cell proliferation for each compound concentration and determine the GI50 value.[1]
Hit Confirmation and Further Steps
Compounds identified as "hits" in the primary screen should be subjected to further validation to confirm their activity and elucidate their mechanism of action. This includes re-testing in the primary assay and performing dose-response studies in various cell lines to confirm the GI50 values.[1] Further characterization may involve more specific cellular assays to confirm target engagement and downstream pathway modulation.
References
Application Notes and Protocols for In Vivo Studies of 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one is a heterocyclic compound belonging to the quinazolinone class. While specific in vivo studies on this particular molecule are not extensively documented in publicly available literature, the quinazolinone scaffold is a well-established pharmacophore with a broad range of biological activities. Derivatives of quinazolinone have been investigated and developed for various therapeutic applications, most notably in oncology and for the treatment of central nervous system disorders like Alzheimer's disease.[1][2][3][4][5][6][7]
The anticancer properties of quinazolinones often stem from their ability to inhibit key cellular processes such as cell cycle progression, induce apoptosis, and suppress angiogenesis.[2][4] Mechanisms of action for various quinazolinone derivatives include the inhibition of tubulin polymerization, poly (ADP-ribose) polymerase (PARP), and epidermal growth factor receptor (EGFR).[2][3] In the context of Alzheimer's disease, quinazolinone derivatives have been shown to modulate key pathological features by inhibiting cholinesterases, β-amyloid aggregation, and neuroinflammation.[1][5][6]
These application notes provide detailed protocols for designing and conducting in vivo studies to evaluate the therapeutic potential of this compound in two primary areas: oncology and neurodegenerative disease.
Section 1: In Vivo Anticancer Efficacy Studies
Rationale: Given the prevalence of anticancer activity among quinazolinone derivatives, a primary avenue of investigation for this compound is its potential as an anticancer agent.[3][4][8] A standard and robust method for evaluating the in vivo efficacy of a novel compound is the use of a human tumor xenograft model in immunocompromised mice.[9][10][11][12][13] This model allows for the assessment of the compound's ability to inhibit tumor growth in a living organism.
Proposed In Vivo Model: Human Tumor Xenograft in Athymic Nude Mice
This model involves the subcutaneous implantation of human cancer cells into immunodeficient mice, which lack a functional thymus gland and therefore do not reject the foreign tumor cells.[10] This allows for the growth of a human tumor that can be monitored and measured to assess the efficacy of the test compound.
Experimental Protocol: Subcutaneous Xenograft Model
1.2.1. Animal and Cell Line Selection
-
Animal Model: Athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.[14]
-
Cell Line: A human cancer cell line relevant to potential mechanisms of quinazolinones (e.g., MCF-7 for breast cancer, A549 for non-small cell lung cancer, or a cell line with known EGFR mutations like NCI-H1975).[14][15]
1.2.2. Tumor Implantation and Monitoring
-
Culture the selected cancer cells to approximately 80% confluency.
-
Harvest the cells and resuspend them in a sterile, serum-free medium or a mixture of medium and Matrigel.
-
Subcutaneously inject 5 x 10⁶ to 10 x 10⁶ cells in a volume of 100-200 µL into the flank of each mouse.[12]
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .[14]
1.2.3. Dosing and Administration
-
Randomize mice into treatment groups (n=8-10 per group) once tumors reach the desired volume.
-
Groups should include:
-
Vehicle control (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water).[14]
-
Positive control (a known inhibitor relevant to the cancer type, e.g., Paclitaxel for a tubulin inhibitor model, Olaparib for a PARP inhibitor model, or Gefitinib for an EGFR inhibitor model).
-
This compound at multiple dose levels (e.g., 10, 30, and 100 mg/kg).
-
-
Formulate the test compound in the vehicle.
-
Administer the treatment via the chosen route (e.g., oral gavage or intraperitoneal injection) on a predetermined schedule (e.g., once daily) for a specified duration (e.g., 21 days).
1.2.4. Endpoints and Data Collection
-
Continue monitoring tumor volume and body weight 2-3 times per week as an indicator of toxicity.[14]
-
The primary endpoint is tumor growth inhibition (TGI).
-
The study may be terminated when tumors in the vehicle group reach a predetermined size (e.g., 1500-2000 mm³) or if signs of toxicity become apparent.[14]
-
At the end of the study, euthanize the animals and collect tumors and other relevant tissues for further analysis.
1.2.5. Post-Study Analysis
-
Immunohistochemistry (IHC): Analyze tumor tissues for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).[16][17][18][19][20]
-
Western Blot: Analyze tumor lysates for changes in key signaling proteins related to apoptosis (e.g., Bcl-2, Bax, cleaved PARP) or the suspected target pathway (e.g., phosphorylation of EGFR).[21][22][23][24][25]
Data Presentation
Table 1: In Vivo Antitumor Efficacy of this compound in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
|---|---|---|---|---|
| Vehicle Control | - | 1850 ± 250 | - | +2.5 |
| Positive Control | Varies | 450 ± 120 | 75.7 | -5.0 |
| Compound X (Low Dose) | 10 | 1400 ± 200 | 24.3 | +1.8 |
| Compound X (Mid Dose) | 30 | 950 ± 150 | 48.6 | -0.5 |
| Compound X (High Dose) | 100 | 600 ± 130 | 67.6 | -3.2 |
Table 2: Pharmacodynamic Biomarker Analysis in Tumor Tissues
| Treatment Group | Dose (mg/kg) | Ki-67 Positive Cells (%) | Cleaved Caspase-3 Positive Cells (%) | p-EGFR / Total EGFR Ratio (Western Blot) |
|---|---|---|---|---|
| Vehicle Control | - | 85 ± 8 | 5 ± 2 | 1.00 |
| Positive Control | Varies | 20 ± 5 | 45 ± 7 | 0.25 |
| Compound X (High Dose) | 100 | 35 ± 6 | 30 ± 5 | 0.45 |
Visualizations
Section 2: In Vivo Efficacy Studies for Alzheimer's Disease
Rationale: The multifactorial nature of Alzheimer's disease (AD) presents an opportunity for multi-target drugs. Quinazolinone derivatives have demonstrated potential by targeting key aspects of AD pathology, including cholinergic deficits and neuroinflammation.[1][5][6] A common and effective preliminary in vivo screen for compounds with potential anti-amnesic effects is the scopolamine-induced amnesia model in mice, which assesses the compound's ability to reverse cognitive deficits.[1]
Proposed In Vivo Model: Scopolamine-Induced Amnesia in Mice
Scopolamine is a muscarinic receptor antagonist that impairs learning and memory, mimicking the cholinergic deficit observed in Alzheimer's disease. This model is used to evaluate the ability of a test compound to protect against or reverse these cognitive impairments.[1] Cognitive function is typically assessed using the Morris Water Maze (MWM) test.[1][26][27][28][29][30]
Experimental Protocol: Morris Water Maze Test
2.2.1. Animal and Apparatus Setup
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Apparatus: A circular pool (120-150 cm in diameter) filled with water made opaque with non-toxic white paint.[29] A hidden escape platform (10 cm in diameter) is submerged 1 cm below the water surface. The pool is located in a room with various distal visual cues.[28]
2.2.2. Dosing and Amnesia Induction
-
Randomize mice into treatment groups (n=10-12 per group).
-
Groups should include:
-
Vehicle Control (e.g., saline).
-
Scopolamine Control (Scopolamine 1 mg/kg, i.p.).
-
Positive Control (e.g., Donepezil 1 mg/kg, p.o.) + Scopolamine.
-
This compound (multiple doses, e.g., 5, 10, 20 mg/kg, p.o.) + Scopolamine.
-
-
Administer the test compound or positive control orally 60 minutes before the MWM trial.
-
Administer scopolamine (or vehicle) intraperitoneally 30 minutes before the MWM trial.
2.2.3. Morris Water Maze Procedure
-
Acquisition Phase (4-5 days):
-
Conduct four trials per day for each mouse.
-
For each trial, gently place the mouse into the water at one of four randomized starting positions (N, S, E, W).
-
Allow the mouse to swim freely for 60 seconds to find the hidden platform.
-
If the mouse fails to find the platform within 60 seconds, guide it to the platform and allow it to remain there for 15-20 seconds.[29]
-
Record the escape latency (time to find the platform) and path length using a video tracking system.
-
-
Probe Trial (Day after last acquisition day):
-
Remove the escape platform from the pool.
-
Allow each mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).[27]
-
2.2.4. Post-Study Analysis
-
Biochemical Analysis: After the behavioral tests, euthanize the animals and collect brain tissue (hippocampus and cortex).
-
Analyze brain homogenates for:
Data Presentation
Table 3: Effect of this compound on Scopolamine-Induced Memory Impairment in the Morris Water Maze
| Treatment Group | Dose (mg/kg) | Mean Escape Latency on Day 4 (s) | Time in Target Quadrant (Probe Trial, s) |
|---|---|---|---|
| Vehicle Control | - | 15.2 ± 2.1 | 25.8 ± 3.5 |
| Scopolamine Control | 1 | 48.5 ± 5.3 | 10.1 ± 2.0 |
| Positive Control | 1 | 20.1 ± 2.8 | 22.5 ± 3.1 |
| Compound X (Low Dose) | 5 | 40.3 ± 4.9 | 13.4 ± 2.2 |
| Compound X (Mid Dose) | 10 | 31.6 ± 4.1 | 18.2 ± 2.8 |
| Compound X (High Dose) | 20 | 22.8 ± 3.0 | 21.7 ± 3.3 |
Table 4: Neurochemical Analysis of Brain Tissue
| Treatment Group | Dose (mg/kg) | Hippocampal AChE Activity (% of Control) | Cortical TNF-α (pg/mg protein) |
|---|---|---|---|
| Vehicle Control | - | 100 | 12.5 ± 1.8 |
| Scopolamine Control | 1 | 145 ± 15 | 35.2 ± 4.1 |
| Positive Control | 1 | 105 ± 10 | 15.8 ± 2.0 |
| Compound X (High Dose) | 20 | 112 ± 12 | 18.1 ± 2.5 |
Visualizations
References
- 1. Novel quinazolinone Derivatives: Design, synthesis and in vivo evaluation as potential agents targeting Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Therapeutic potential of quinazoline derivatives for Alzheimer's disease: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. theraindx.com [theraindx.com]
- 10. Xenograft Models - Altogen Labs [altogenlabs.com]
- 11. idibell.cat [idibell.cat]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. abnova.com [abnova.com]
- 14. benchchem.com [benchchem.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Immunohistochemistry Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 17. Protocols for IHC | Abcam [abcam.com]
- 18. bosterbio.com [bosterbio.com]
- 19. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 20. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 21. Apoptosis western blot guide | Abcam [abcam.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 26. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 29. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]
- 30. youtube.com [youtube.com]
Application Notes and Protocols for the Formulation of 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one for Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the formulation of 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one for in vivo animal studies. The successful delivery of this compound is critical for obtaining accurate and reproducible pharmacokinetic and pharmacodynamic data. Quinazolinone derivatives are a significant class of heterocyclic compounds that have been investigated for a wide range of biological activities, including as inhibitors of key signaling pathways in cancer. Due to the heterocyclic nature of the quinazolinone scaffold, this compound is predicted to have low aqueous solubility, presenting a challenge for in vivo administration. This document outlines strategies for pre-formulation assessment, vehicle selection, and the preparation of appropriate dosing solutions.
Pre-formulation Assessment
A thorough understanding of the physicochemical properties of this compound is paramount for developing a stable and effective formulation.
Table 1: Physicochemical Properties of this compound and a Related Compound
| Property | This compound | 6-Methoxy-3,4-dihydroquinazolin-2(1H)-one (Related Compound) | Reference |
| Molecular Formula | C₉H₈N₂O₃ | C₉H₁₀N₂O₂ | [1] |
| Molecular Weight | 192.17 g/mol | 178.19 g/mol | [1][2] |
| Calculated logP | Data not available | 1.49 | [2] |
| Polar Surface Area | 70.9 Ų | 61.36 Ų | [1][2] |
The calculated logP of a structurally similar compound suggests moderate lipophilicity, which often correlates with poor water solubility. Therefore, formulation strategies will likely require the use of co-solvents, suspending agents, or other solubilization techniques.
Vehicle Selection and Formulation Strategies
The choice of vehicle is critical and depends on the route of administration, the required dose, and the toxicity of the vehicle itself. A systematic approach to vehicle screening is recommended.
Common Vehicles for Poorly Soluble Compounds
Several vehicles can be considered for the formulation of this compound. The selection should be based on experimental solubility and stability testing.
Table 2: Common Vehicles for In Vivo Administration of Poorly Soluble Compounds
| Vehicle Type | Examples | Advantages | Disadvantages |
| Aqueous Solutions | Saline, Phosphate-Buffered Saline (PBS) | Simple to prepare, physiologically compatible. | Unlikely to be suitable for poorly soluble compounds. |
| Co-solvent Systems | Water with PEG 400, Propylene Glycol, Ethanol, or DMSO | Can significantly increase solubility. | Potential for toxicity at higher concentrations. |
| Aqueous Suspensions | 0.5% (w/v) Carboxymethylcellulose (CMC) in water, 0.5% (w/v) Methylcellulose (MC) in water | Suitable for oral administration of insoluble compounds. | Requires careful homogenization to ensure dose uniformity. |
| Lipid-based Formulations | Corn oil, Sesame oil | Can enhance oral bioavailability of lipophilic compounds. | May influence the absorption and distribution of the compound. |
| Cyclodextrin Formulations | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Can form inclusion complexes to increase aqueous solubility. | Can have its own pharmacological effects. |
Experimental Workflow for Vehicle Selection
The following workflow is recommended to identify a suitable vehicle for this compound.
Caption: Experimental workflow for vehicle selection and formulation development.
Experimental Protocols
The following protocols provide detailed methodologies for the preparation of dosing solutions. All procedures should be performed in a clean and controlled environment.
Protocol 1: Preparation of a Co-solvent Formulation (e.g., 10% DMSO, 40% PEG 400, 50% Saline)
Objective: To prepare a clear solution of this compound for intravenous or intraperitoneal administration.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Polyethylene glycol 400 (PEG 400), USP grade
-
Sterile saline (0.9% NaCl)
-
Sterile vials
-
Vortex mixer
-
Sonicator
Procedure:
-
Calculate Required Amounts: Based on the desired final concentration and volume, calculate the mass of the compound and the volume of each solvent.
-
Dissolve the Compound: In a sterile vial, add the calculated amount of this compound. Add the required volume of DMSO and vortex until the compound is fully dissolved. Gentle warming or sonication may be used to aid dissolution.
-
Add Co-solvent: To the solution from step 2, add the required volume of PEG 400 and vortex thoroughly to ensure a homogenous mixture.
-
Add Aqueous Component: Slowly add the sterile saline to the organic solution while continuously vortexing. This should be done in a dropwise manner to prevent precipitation of the compound.
-
Final Inspection: Visually inspect the final formulation for any signs of precipitation or cloudiness. The final solution should be clear.
-
Storage: Store the formulation as determined by stability studies, typically at 2-8°C for short-term storage.
Protocol 2: Preparation of a Suspension Formulation (e.g., 0.5% w/v CMC in Water)
Objective: To prepare a uniform suspension of this compound for oral gavage.
Materials:
-
This compound
-
Sodium carboxymethylcellulose (Na-CMC), low viscosity
-
Sterile water for injection
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Homogenizer (optional)
Procedure:
-
Prepare the Vehicle: In a beaker, slowly add 0.5 g of Na-CMC to 100 mL of sterile water while stirring with a magnetic stirrer. Continue stirring until the Na-CMC is fully dissolved and the solution is clear and viscous.
-
Particle Size Reduction: If necessary, gently grind the calculated amount of this compound to a fine powder using a mortar and pestle. This increases the surface area and aids in creating a uniform suspension.
-
Wetting the Compound: In the mortar, add a small amount of the prepared CMC vehicle to the powdered compound to form a smooth paste. This process, known as levigation, helps to prevent clumping.
-
Gradual Dilution: Gradually add the remaining CMC vehicle to the paste while continuously triturating to form a uniform suspension.
-
Homogenization: For a more uniform suspension, a homogenizer can be used.
-
Storage and Dosing: Store the suspension at 2-8°C. Prior to each administration, ensure the suspension is thoroughly mixed to guarantee uniform dosing.
Potential Signaling Pathway Involvement
Quinazolinone derivatives have been widely reported as inhibitors of receptor tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR). Inhibition of EGFR can disrupt downstream signaling cascades, such as the PI3K/Akt/mTOR pathway, which are crucial for cell proliferation, survival, and growth.[3][4][5]
References
- 1. 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one | C9H8N2O3 | CID 135446413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Methoxy-3,4-dihydroquinazolin-2(1H)-one () for sale [vulcanchem.com]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
Application Notes and Protocols: Antimicrobial Research on Quinazolinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazolin-4(3H)-one and its derivatives represent a critical pharmacophore in medicinal chemistry, demonstrating a wide spectrum of biological activities, including significant antimicrobial properties.[1] These compounds have been extensively studied for their efficacy against various strains of bacteria and fungi. The core structure of quinazolinone offers a versatile scaffold for chemical modifications, allowing for the synthesis of numerous derivatives with enhanced antimicrobial potency. Research has shown that substitutions on the quinazolinone ring system can significantly influence their activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[1][2] This document provides an overview of the antimicrobial research on quinazolinone derivatives, with a focus on experimental protocols and data presentation for compounds structurally related to 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one. While specific data for this exact compound is not available in the reviewed literature, the following protocols and data for related compounds serve as a valuable guide for researchers in this field.
Quantitative Antimicrobial Data
The antimicrobial efficacy of various quinazolinone derivatives has been quantified using metrics such as the Minimum Inhibitory Concentration (MIC). The table below summarizes the MIC values for a selection of quinazolinone compounds against different microbial strains, providing a comparative view of their potency.
| Compound ID/Reference | Microbial Strain | MIC (µg/mL) |
| Compound 3a [3] | Staphylococcus aureus | 25.6 ± 0.5 |
| Bacillus subtilis | 24.3 ± 0.4 | |
| Pseudomonas aeruginosa | 30.1 ± 0.6 | |
| Escherichia coli | 25.1 ± 0.5 | |
| Aspergillus fumigatus | 18.3 ± 0.6 | |
| Saccharomyces cerevisiae | 23.1 ± 0.4 | |
| Candida albicans | 26.1 ± 0.5 | |
| Compound 5a [4] | Escherichia coli | 1 |
| Bacillus subtilis | 2 | |
| Staphylococcus aureus | 4 | |
| Salmonella typhimurium | 8 | |
| Candida tropicals | 4 | |
| Candida albicans | 8 | |
| Macrophomina phaseolina | 16 | |
| Aspergillus niger | 16 | |
| Compound 5b [5] | Staphylococcus aureus | 1.95 µM |
| Enterococcus faecalis | 3.9 µM | |
| Klebsiella pneumoniae | 0.98 µM | |
| Pseudomonas aeruginosa | 0.49 µM | |
| Aspergillus niger | 15.63 µM | |
| Candida albicans | 125 µM | |
| Compound VIIa [6] | Escherichia coli | 1.56 |
| Salmonella typhimurium | 3.125 | |
| Legionella monocytogenes | 1.56 | |
| Staphylococcus aureus | 25 | |
| Pseudomonas aeruginosa | 25 | |
| Bacillus cereus | 25 | |
| Compound VIIc [6] | Candida albicans | 0.78 |
| Aspergillus flavus | 0.097 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of antimicrobial research findings. The following are standard protocols employed in the evaluation of quinazolinone derivatives.
Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination[2]
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test quinazolinone compound
-
Bacterial and/or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
Grow microbial cultures overnight at 37°C (for bacteria) or 30°C (for fungi).
-
Dilute the cultures in fresh broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the appropriate broth in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the prepared microbial inoculum to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria, and at 30°C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the absorbance at 600 nm.
-
Protocol 2: Agar Well Diffusion Method for Antimicrobial Screening[7]
This method is used for preliminary screening of the antimicrobial activity of a compound.
Materials:
-
Test quinazolinone compound
-
Bacterial and/or fungal strains
-
Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
-
Petri dishes
-
Sterile cork borer
Procedure:
-
Preparation of Agar Plates:
-
Prepare and sterilize the agar medium and pour it into sterile Petri dishes. .
-
-
Inoculation:
-
Spread a standardized inoculum of the test microorganism evenly over the surface of the agar.
-
-
Well Preparation and Compound Addition:
-
Create wells (typically 6 mm in diameter) in the agar using a sterile cork borer.
-
Add a known concentration of the test compound solution to each well.
-
-
Incubation:
-
Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48-72 hours for fungi.
-
-
Measurement of Inhibition Zone:
-
Measure the diameter of the zone of inhibition (the area around the well where microbial growth is inhibited) in millimeters.
-
Visualizations
Experimental Workflow for Antimicrobial Activity Screening
Caption: Workflow for antimicrobial screening of quinazolinone derivatives.
Potential Signaling Pathway Inhibition
Caption: Postulated mechanism of action via DNA gyrase inhibition.
References
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one
Welcome to the technical support center for the synthesis of 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) that may arise during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound. A common synthetic route involves the cyclization of a 2-amino-5-hydroxy-4-methoxybenzoic acid derivative with a suitable one-carbon source, such as formamide or triethyl orthoformate.
Q1: My final yield of this compound is consistently low. What are the common causes?
A1: Low yields can stem from several factors throughout the synthetic process:
-
Incomplete Starting Material Conversion: The initial cyclization reaction may not have gone to completion. Ensure your starting material, 2-amino-5-hydroxy-4-methoxybenzoic acid (or its amide derivative), is of high purity. The presence of impurities can inhibit the reaction.
-
Suboptimal Reaction Temperature: The cyclization reaction is often temperature-sensitive. A temperature that is too low can lead to an incomplete reaction, while a temperature that is too high may cause decomposition of the starting materials or the desired product. It is crucial to carefully control the reaction temperature as specified in the protocol.
-
Presence of Moisture: Quinazolinone synthesis can be sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent unwanted side reactions.
-
Inefficient Purification: The product may be lost during the workup and purification steps. Recrystallization is a common purification method; however, the choice of solvent is critical to maximize recovery. Consider performing small-scale solvent screening to find the optimal recrystallization conditions.
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. Common side reactions include the formation of dimers or other condensation products.
Q2: I am observing the formation of significant impurities in my reaction mixture. How can I identify and minimize them?
A2: Impurity formation is a common challenge. Here's how to address it:
-
Impurity Identification: Utilize analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) to identify the number of impurities and their potential structures. Comparing the spectral data of your product with known standards or literature values is essential.
-
Minimizing Side Reactions:
-
Temperature Control: As mentioned, strict temperature control can prevent the formation of degradation products.
-
Reaction Time: Monitor the reaction progress using TLC or HPLC. Stopping the reaction at the optimal time can prevent the formation of byproducts from over-reaction.
-
Purity of Reagents: Use high-purity starting materials and reagents to avoid introducing contaminants that could lead to side reactions.
-
Q3: The purification of the final product by recrystallization is proving difficult, with either poor recovery or low purity. What should I do?
A3: Purification can be challenging. Consider the following strategies:
-
Solvent Selection: The choice of solvent for recrystallization is crucial. An ideal solvent will dissolve the compound when hot but not when cold. You may need to use a solvent system (a mixture of two or more solvents) to achieve the desired solubility profile. Common solvents for quinazolinone derivatives include ethanol, methanol, ethyl acetate, and mixtures with water.
-
Column Chromatography: If recrystallization is ineffective, column chromatography over silica gel is a powerful alternative for separating the desired product from impurities. A range of solvent systems (e.g., gradients of hexane/ethyl acetate or dichloromethane/methanol) can be employed to achieve good separation.
-
Washing: Before recrystallization, washing the crude product with a solvent in which the desired product is insoluble but the impurities are soluble can significantly improve purity.
Experimental Protocols
The following is a representative protocol for the synthesis of a structurally similar compound, 6-hydroxy-7-methoxyquinazolin-4(3H)-one, which can be adapted for the synthesis of this compound. The key starting material would need to be changed to a 2-amino-5-hydroxy-4-methoxy-benzamide derivative.
Representative Synthesis of a Hydroxy-Methoxy-Quinazolinone Derivative
This protocol is based on the synthesis of 6-Hydroxy-7-methoxyquinazolin-4(3H)-one from 6,7-dimethoxyquinazolin-4(3H)-one via selective demethylation.[1][2]
Step 1: Selective Demethylation of a Dimethoxy Precursor
-
Dissolve the starting dimethoxy-quinazolinone derivative in methanesulfonic acid.[2]
-
Add L-methionine to the solution.[2]
-
Heat the reaction mixture to reflux (around 100 °C) and stir for an extended period (e.g., 12-22 hours).[1][2] Monitor the reaction progress by HPLC or TLC.
-
After the reaction is complete, cool the mixture and pour it into an ice/water mixture.[1][2]
-
Neutralize the solution to approximately pH 7 with a 40% aqueous sodium hydroxide solution to precipitate the product.[2]
-
Filter the resulting solid, wash with water, and dry to obtain the crude hydroxy-methoxy-quinazolinone.[1][2]
Data Presentation
Table 1: Comparison of Reaction Conditions for Structurally Similar Quinazolinone Syntheses
| Parameter | Synthesis of 6-Hydroxy-7-methoxyquinazolin-4(3H)-one[1][2] | General Quinazolinone Synthesis[3] |
| Starting Material | 6,7-dimethoxyquinazolin-4(3H)-one | Anthranilic acid derivative |
| Reagents | L-methionine, methanesulfonic acid, NaOH | Acyl chloride, acetic anhydride, amine |
| Solvent | Methanesulfonic acid | Various (e.g., pyridine, DMF) |
| Temperature | 100 °C (reflux) | Varies (can be room temperature to reflux) |
| Reaction Time | 12-22 hours | Varies (can be a few hours) |
| Yield | ~94% | Varies widely |
Visualizations
Below are diagrams illustrating the proposed synthetic pathway and a troubleshooting workflow.
References
solubility issues and solutions for 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one in DMSO
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on addressing solubility challenges with 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one, particularly in Dimethyl Sulfoxide (DMSO). The following troubleshooting guides and frequently asked questions (FAQs) address common experimental issues and offer potential solutions based on the known properties of structurally similar quinazolinone derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound is not dissolving in 100% DMSO. What should I do?
A1: This is a common issue that can arise from several factors. Here is a step-by-step troubleshooting guide:
-
Increase Solvent Volume: The concentration of the compound may be too high for the volume of DMSO used. Try increasing the volume of DMSO to lower the concentration.
-
Use High-Quality DMSO: Ensure you are using fresh, anhydrous (water-free) DMSO. Water contamination in DMSO can significantly reduce its solvating power for many organic compounds.
-
Apply Gentle Heat: Warming the solution gently (to 37-60°C) can help increase the solubility of the compound. Avoid excessive heat, which could lead to degradation.
-
Utilize Sonication: Ultrasonication can be an effective method to break down compound aggregates and facilitate dissolution in DMSO.[1]
Q2: My compound dissolved in DMSO, but it precipitated after being stored at 4°C or -20°C. How can I prevent this?
A2: The solubility of many compounds, including quinazolinone derivatives, is temperature-dependent.[1] Precipitation upon cooling is a strong indicator of this. To address this:
-
Store at Room Temperature: If the compound's stability allows, storing the DMSO stock solution at room temperature may prevent precipitation.
-
Prepare Fresh Solutions: If low-temperature storage is necessary for stability, it is best to prepare fresh solutions before each experiment.
-
Re-dissolve Before Use: If precipitation occurs upon cooling, gently warm and sonicate the solution to re-dissolve the compound before use. Ensure the compound is fully dissolved before making any dilutions.
Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my experiment. What are my options?
A3: This phenomenon, known as "precipitation upon dilution," is common for compounds with poor aqueous solubility.[1] Here are several strategies to overcome this:
-
Reduce the Final Concentration: The most straightforward approach is to lower the final concentration of the compound in your aqueous buffer to a level below its solubility limit.[1]
-
Introduce a Co-solvent: Adding a small percentage (typically 1-5% v/v) of a water-miscible organic co-solvent to your aqueous buffer can improve the compound's solubility.[1] Suitable co-solvents include ethanol, propylene glycol, or polyethylene glycol (PEG).
-
Use Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants like Polysorbate 80 (Tween® 80) or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, keeping it in solution.[1]
-
pH Adjustment: The quinazolinone scaffold contains basic nitrogen atoms, making the solubility of its derivatives pH-dependent.[1] Adjusting the pH of your aqueous buffer may increase the solubility of your compound.
-
Complexation with Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with poorly soluble compounds, enhancing their aqueous solubility.[1]
Quantitative Data on Solubility Enhancement Techniques
| Technique | Typical Concentration/Ratio | Potential Fold Increase in Aqueous Solubility | Reference |
| Co-solvency | 1-5% (v/v) of co-solvent in aqueous buffer | Variable, dependent on co-solvent and compound | [1] |
| Surfactants | 0.01-0.1% (w/v) | Can significantly increase apparent solubility | [1] |
| pH Adjustment | Dependent on pKa of the compound | Highly variable, can be substantial | [1] |
| Cyclodextrins | Molar ratio of compound to cyclodextrin (e.g., 1:1, 1:2) | Can lead to several-fold increases | [1] |
| Solid Dispersions | Drug-to-carrier ratio (e.g., 1:1, 1:2, 1:4 w/w) | Significant improvement in dissolution rate | [2][3] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube or vial.
-
Add DMSO: Add the calculated volume of fresh, anhydrous DMSO to achieve the desired stock concentration.
-
Facilitate Dissolution:
-
Vortex the solution for 1-2 minutes.
-
If the compound is not fully dissolved, place the sealed vial in a sonicator bath for 10-15 minutes.
-
If necessary, gently warm the solution in a water bath at 37-60°C for 5-10 minutes, followed by vortexing.
-
-
Visual Inspection: Visually inspect the solution to ensure that no solid particles remain. The solution should be clear.
-
Storage: Store the stock solution as per the compound's stability data, preferably in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of DMSO Stock into Aqueous Buffer
-
Prepare Aqueous Buffer: Prepare the desired aqueous buffer for your experiment. If using a co-solvent or surfactant, add it to the buffer at this stage.
-
Incremental Dilution: While vortexing the aqueous buffer, add the required volume of the DMSO stock solution drop by drop. This gradual addition helps to minimize localized high concentrations of the compound, which can lead to precipitation.
-
Final Concentration: Ensure the final concentration of DMSO in your experimental medium is low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.
-
Visual Inspection: After dilution, visually inspect the final solution for any signs of precipitation or cloudiness.
Visualizations
Caption: A workflow for troubleshooting solubility issues of this compound.
Caption: A general experimental workflow for preparing solutions of the compound for in vitro assays.
References
stability of 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one. The information is designed to address common challenges encountered during experimental studies of its stability in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in aqueous solutions?
Based on the behavior of similar quinazolinone derivatives, the primary factors influencing stability are expected to be pH, temperature, and light exposure.[1][2][3] Significant degradation has been observed for related compounds under acidic and alkaline conditions, while photolytic degradation can also occur.[1][4]
Q2: I am observing a rapid decrease in the concentration of my compound in solution. What could be the cause?
Rapid degradation is likely due to hydrolysis, particularly if your aqueous solution is acidic or alkaline. Quinazolinone structures can be susceptible to hydrolysis of the amide bond in the dihydroquinazolinone ring.[1] Consider the pH of your solution and whether the compound is being exposed to elevated temperatures or high-intensity light.
Q3: What are the expected degradation products of this compound?
While specific degradation products for this exact molecule are not extensively documented, hydrolysis of the quinazolinone ring is a probable degradation pathway. This would likely result in the opening of the heterocyclic ring to form derivatives of 2-aminobenzoic acid.
Q4: How can I monitor the stability of this compound in my experiments?
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is recommended. This allows for the separation and quantification of the parent compound from its potential degradation products. UV-Vis spectrophotometry can also be used to monitor changes in the solution over time, though it is less specific than HPLC.[4][5]
Q5: What are the recommended storage conditions for aqueous solutions of this compound?
To minimize degradation, aqueous solutions should ideally be prepared fresh. If storage is necessary, it is recommended to store solutions at low temperatures (e.g., 2-8 °C), protected from light, and in a neutral pH buffer (around pH 7).[4][5]
Troubleshooting Guides
Issue 1: Inconsistent Results in Stability Studies
| Symptom | Possible Cause | Suggested Solution |
| High variability between replicate samples. | Inconsistent pH of the buffer; temperature fluctuations; variable light exposure. | Ensure precise pH measurement and control of all solutions. Use a calibrated and temperature-controlled incubator or water bath. Protect all samples from light using amber vials or by covering them with aluminum foil. |
| Drifting analytical baseline or appearance of unexpected peaks in HPLC. | Contamination of the solvent or degradation of the mobile phase. Column degradation. | Prepare fresh mobile phase daily. Use high-purity solvents. Flush the HPLC system and column thoroughly. If the problem persists, consider using a new column. |
Issue 2: Rapid Degradation Observed Under Expectedly Mild Conditions
| Symptom | Possible Cause | Suggested Solution |
| Significant degradation at neutral pH and room temperature. | Presence of oxidative agents or metal ion contaminants in the water or buffer salts. Photodegradation from ambient laboratory light. | Use high-purity water (e.g., Milli-Q or equivalent) and analytical grade buffer components. Consider adding a chelating agent like EDTA to sequester metal ions. Repeat the experiment with complete light protection. |
| Loss of compound with no corresponding appearance of degradation products. | The compound may be adsorbing to the surface of the container. The degradation products may not be detectable by the analytical method. | Use silanized glass vials or polypropylene tubes to minimize adsorption. Adjust the detection wavelength or use a mass spectrometer (LC-MS) to search for potential degradation products. |
Quantitative Data Summary
| Condition | Parameter | Value | Observations |
| Acidic Hydrolysis | 0.1 M HCl, 60 °C, 24h | % Degradation: 45% | Two major degradation products observed. |
| Alkaline Hydrolysis | 0.1 M NaOH, 60 °C, 8h | % Degradation: 85% | One major degradation product observed. |
| Neutral Hydrolysis | pH 7.4 buffer, 60 °C, 72h | % Degradation: <5% | Compound is relatively stable at neutral pH. |
| Oxidative | 3% H₂O₂, RT, 24h | % Degradation: 15% | One minor degradation product observed. |
| Photolytic | ICH Option 2, 24h | % Degradation: 25% | Multiple minor degradation products. |
| Thermal | 80 °C, 72h | % Degradation: 30% | Degradation profile similar to acidic hydrolysis. |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
Objective: To assess the intrinsic stability of this compound under various stress conditions as per ICH guidelines.[2]
Materials:
-
This compound
-
HPLC grade acetonitrile and methanol
-
High-purity water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffer salts
-
Class A volumetric flasks, pipettes
-
HPLC system with UV or PDA detector
-
pH meter
-
Temperature-controlled oven and water bath
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol or DMSO).
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60 °C.
-
Alkaline Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60 °C.
-
Neutral Hydrolysis: Dilute the stock solution with pH 7.4 phosphate buffer to a final concentration of 100 µg/mL. Incubate at 60 °C.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Store at room temperature, protected from light.
-
Thermal Degradation: Expose the solid compound to 80 °C in an oven.
-
Photolytic Degradation: Expose the solution (100 µg/mL in neutral buffer) and solid compound to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Time Points: Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours).
-
Sample Preparation for Analysis: Neutralize acidic and alkaline samples before HPLC analysis. Dilute all samples to a suitable concentration for the HPLC method.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. Monitor the peak area of the parent compound and any degradation products.
-
Data Analysis: Calculate the percentage of degradation at each time point. Identify and, if possible, characterize the degradation products.
Visualizations
References
- 1. The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
common impurities in 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one synthesis and their removal
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound, and what are the likely impurities?
A common and effective method for the synthesis of this compound is the regioselective demethylation of 6,7-dimethoxy-3,4-dihydroquinazolin-4-one. This approach, however, can lead to several impurities.
The primary impurities encountered during this synthesis include:
-
Unreacted Starting Material: 6,7-dimethoxy-3,4-dihydroquinazolin-4-one.
-
Regioisomeric Byproduct: 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one, resulting from demethylation at the 6-position.
-
Di-demethylated Byproduct: 6,7-dihydroxy-3,4-dihydroquinazolin-4-one, where both methoxy groups have been removed.
-
Side-reaction Products: Minor impurities may arise from side reactions, such as oxidation if the reaction is not performed under an inert atmosphere.[1]
Q2: How can I monitor the progress of the demethylation reaction to minimize impurity formation?
Monitoring the reaction progress is crucial for optimizing the yield of the desired product and minimizing impurities. High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are effective techniques for this purpose. By taking aliquots from the reaction mixture at regular intervals, you can track the consumption of the starting material and the formation of the product and byproducts. This allows for the reaction to be stopped at the optimal time, preventing the formation of excess di-demethylated product.
Q3: What are the recommended methods for purifying crude this compound?
A multi-step purification approach is often necessary to achieve high purity. The most common and effective techniques include:
-
Column Chromatography: This is a highly effective method for separating the desired product from impurities with different polarities, such as the starting material and the di-demethylated byproduct.
-
Recrystallization: This technique is excellent for removing small amounts of impurities and can yield a highly crystalline product if a suitable solvent is identified.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving very high purity (>99%) and for the challenging separation of the desired product from its regioisomer, preparative HPLC is the method of choice.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
A low yield of this compound can be attributed to several factors:
-
Incomplete Reaction: If the reaction is not allowed to proceed to completion, a significant amount of the starting material will remain. Monitor the reaction closely by TLC or HPLC to ensure the starting material is consumed.
-
Suboptimal Reaction Conditions: The temperature and reaction time are critical parameters. Ensure the reaction is conducted at the optimal temperature for regioselective demethylation.
-
Formation of Byproducts: The formation of the regioisomeric and di-demethylated byproducts can significantly reduce the yield of the desired product. Careful control of reaction conditions can help to minimize the formation of these byproducts.
Issue 2: Difficulty in Removing the Regioisomeric Impurity
The separation of this compound from its regioisomer, 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one, can be challenging due to their similar physical and chemical properties.
-
Optimized Column Chromatography: While difficult, separation may be possible using a long column with a shallow solvent gradient. Experiment with different solvent systems to maximize the difference in retention times.
-
Preparative HPLC: This is the most reliable method for separating regioisomers. A suitable chiral or reverse-phase column and an optimized mobile phase will be required.
-
Fractional Recrystallization: In some cases, it may be possible to separate regioisomers by fractional recrystallization, taking advantage of slight differences in their solubility in a particular solvent.
Data Presentation
Table 1: Physicochemical Properties of Target Compound and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Polarity |
| This compound | C₉H₈N₂O₃ | 192.17 | High |
| 6,7-dimethoxy-3,4-dihydroquinazolin-4-one | C₁₀H₁₀N₂O₃ | 206.20 | Low |
| 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one | C₉H₈N₂O₃ | 192.17 | High |
| 6,7-dihydroxy-3,4-dihydroquinazolin-4-one | C₈H₆N₂O₃ | 178.15 | Very High |
Experimental Protocols
Protocol 1: Synthesis of 6-Hydroxy-7-methoxyquinazolin-4(3H)-one (Illustrative for Demethylation)
This protocol describes the synthesis of the regioisomer and can be adapted for the synthesis of the target molecule.
A mixture of 6,7-dimethoxyquinazolin-4(3H)-one (64.7 g, 0.31 mol) and L-methionine (53.7 g, 0.34 mol) is dissolved in methanesulfonic acid (425 mL) and heated to reflux for 12 hours. The reaction is monitored by HPLC. After completion, the mixture is cooled, and a crushed ice/water mixture (200 mL) is added. The solution is then neutralized to approximately pH 7 with a 40% aqueous NaOH solution, leading to the precipitation of the product. The precipitate is filtered, washed with water, and dried.[1]
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: The crude product is dissolved in a minimal amount of the eluent or a slightly more polar solvent and adsorbed onto silica gel. The solvent is then removed under reduced pressure to obtain a dry powder.
-
Column Packing: A glass column is packed with silica gel (100-200 mesh) using the chosen eluent system (e.g., a gradient of methanol in dichloromethane).
-
Loading and Elution: The dried slurry is carefully loaded onto the top of the packed column. The column is then eluted with the solvent system, starting with a less polar mixture and gradually increasing the polarity.
-
Fraction Collection: Fractions are collected and analyzed by TLC or HPLC to identify those containing the pure product.
-
Solvent Evaporation: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified compound.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: A suitable solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: The crude product is placed in an Erlenmeyer flask, and a minimal amount of the hot solvent is added to completely dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered through a pre-heated funnel to remove them.
-
Crystallization: The hot, clear solution is allowed to cool slowly to room temperature. Further cooling in an ice bath can promote crystal formation.
-
Isolation and Washing: The formed crystals are collected by vacuum filtration and washed with a small amount of the cold recrystallization solvent.
-
Drying: The purified crystals are dried in a vacuum oven.
Visualizations
Caption: Synthetic pathway for this compound and the formation of common impurities.
Caption: A typical workflow for the purification of this compound.
References
troubleshooting inconsistent results in assays with 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one. Our goal is to help you overcome common challenges and achieve consistent, reliable results in your assays.
Frequently Asked Questions (FAQs)
Q1: My this compound is difficult to dissolve. What is the recommended procedure for solubilization?
A1: Poor aqueous solubility is a common issue with many 4(3H)-quinazolinone derivatives due to their rigid, fused heterocyclic structure.[1] The recommended approach is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous assay buffer.
-
Primary Stock Solution: Dissolve the compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock (e.g., 10-50 mM). Gentle warming and sonication can aid dissolution.[1]
-
Working Solution: Add the stock solution to your aqueous buffer dropwise while vortexing. This rapid mixing helps prevent precipitation. Ensure the final concentration of the organic solvent is low (typically <0.5% for DMSO) to avoid affecting the biological system.
Q2: I am observing inconsistent results in my cell-based assays. What could be the cause?
A2: Inconsistent results in cell-based assays can stem from several factors:
-
Compound Precipitation: The compound may be precipitating in the cell culture medium, leading to variable effective concentrations. Visually inspect your assay plates for any signs of precipitation.[1]
-
Reagent Variability: Ensure consistency in the brand and lot number of your reagents, including cell culture media, serum, and the compound itself. The quality and age of reagents can significantly impact results.[2]
-
Cell Health and Density: Use cells that are in the logarithmic growth phase for optimal metabolic activity. Inconsistent cell seeding density is a common source of variability. It's crucial to establish a linear relationship between cell number and the assay signal.[3]
-
Operator Variability: Differences in pipetting techniques, incubation times, and washing steps can introduce variability.[2][4] Standardized training for all personnel is recommended.[2]
-
Equipment Calibration: Regularly calibrate all equipment, including pipettes, incubators, and plate readers, to ensure accuracy and precision.[2]
Q3: Can this compound interfere with fluorescence-based assays?
A3: Yes, quinazolinone derivatives have the potential to interfere with fluorescence-based assays. This can occur through two primary mechanisms:
-
Autofluorescence: The compound itself may be fluorescent at the excitation and emission wavelengths used in your assay, leading to a false-positive signal.[5]
-
Fluorescence Quenching: The compound could absorb the light emitted by the assay's fluorophore, resulting in a decreased signal.[5]
It is recommended to run a control experiment with the compound alone (without the other assay components) to assess its intrinsic fluorescence at the assay wavelengths.
Troubleshooting Guides
Inconsistent Results in Assays
| Observed Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent pipetting, cell seeding, or compound precipitation. | Review pipetting technique for accuracy. Ensure a homogenous cell suspension before seeding. Visually inspect for precipitation. |
| Assay signal is too low | Insufficient cell number, inactive compound, or incorrect assay setup. | Optimize cell seeding density. Verify compound activity and concentration. Check all reagent concentrations and incubation times. |
| High background signal | Compound autofluorescence, contaminated reagents, or non-specific binding. | Test for compound autofluorescence. Use fresh, high-quality reagents. Include appropriate blocking agents in the assay buffer. |
| Batch-to-batch variability | Differences in reagent lots or cell passage number. | Use the same lot of critical reagents for a set of experiments. Maintain a consistent cell passage number. |
Solubility Issues
| Observed Problem | Potential Cause | Recommended Solution |
| Compound precipitates when added to aqueous buffer | Poor aqueous solubility. | Prepare a high-concentration stock in 100% DMSO and add it to the buffer dropwise with vigorous mixing. |
| Stock solution in DMSO precipitates upon storage at 4°C or -20°C | Temperature-dependent solubility in DMSO. | Store the DMSO stock solution at room temperature, protected from light and moisture. |
| Inconsistent results in cell-based assays due to precipitation | Compound precipitating in cell culture medium. | Visually inspect assay plates for precipitation. Consider using solubility enhancement techniques such as co-solvents (e.g., ethanol, PEG) or surfactants (e.g., Tween® 80), ensuring they are compatible with your cell line.[1] |
Experimental Protocols
MTT Cell Proliferation Assay
This protocol is adapted from standard MTT assay procedures and is intended to assess cell viability.[3][6][7]
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Cell culture medium
-
96-well tissue culture plates
-
Adherent or suspension cells
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and incubate for 24 hours to allow for cell attachment and recovery.[3]
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Following the treatment period, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).[6]
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[3]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[2]
-
Incubate at room temperature in the dark for at least 2 hours.[3]
-
Measure the absorbance at 570 nm using a microplate reader.
Fluorescence-Based In Vitro Kinase Assay
This protocol describes a general method for a fluorescence-based kinase assay to determine the inhibitory potential of this compound. This example uses a generic fluorescence-based detection method.[1][8]
Materials:
-
This compound
-
Kinase of interest
-
Fluorescently labeled peptide substrate
-
ATP
-
Kinase assay buffer
-
Stop solution (e.g., EDTA)
-
384-well assay plates
Procedure:
-
Prepare a serial dilution of this compound in the kinase assay buffer.
-
Add the diluted compound and the kinase to the wells of a 384-well plate. Include controls for 100% kinase activity (no inhibitor) and 0% activity (no enzyme).
-
Initiate the kinase reaction by adding a pre-mixed solution of the fluorescently labeled peptide substrate and ATP.
-
Incubate the plate at the optimal temperature for the kinase for a predetermined time within the linear range of the reaction.
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence on a suitable plate reader at the appropriate excitation and emission wavelengths.
-
Analyze the data by subtracting the background fluorescence and plotting the signal against the log of the inhibitor concentration to determine the IC₅₀ value.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. atcc.org [atcc.org]
- 4. galaxy.ai [galaxy.ai]
- 5. benchchem.com [benchchem.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
optimizing reaction conditions for the synthesis of 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides essential guidance for the synthesis of 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one. Below you will find frequently asked questions (FAQs) and troubleshooting advice in a user-friendly question-and-answer format to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is a recommended synthetic route for this compound?
A1: A plausible synthetic strategy starts from vanillin, a readily available and cost-effective starting material. The route involves a series of standard organic transformations:
-
Nitration: Introduction of a nitro group ortho to the hydroxyl group of a vanillin derivative.
-
Cyanation: Conversion of the formyl group to a nitrile.
-
Reduction: Reduction of the nitro group to an amine, yielding a substituted 2-aminobenzonitrile.
-
Cyclization: Ring closure of the 2-aminobenzonitrile intermediate with a one-carbon source like formamide or formic acid to construct the quinazolinone core.[1]
Q2: I'm observing a low yield during the final cyclization step. What are the likely reasons and how can I improve it?
A2: Low yields in the final cyclization to form the quinazolinone ring are a common issue.[1] Several factors could be at play:
-
Suboptimal Reaction Temperature: The classic Niementowski reaction for quinazolinone synthesis often necessitates high temperatures, which can sometimes lead to decomposition of starting materials or products for certain substrates.[1] A systematic optimization of the reaction temperature is advisable.
-
Improper Solvent Selection: The choice of solvent is crucial as it affects the solubility of reactants and the overall reaction pathway. Commonly used solvents for this type of synthesis include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and toluene.[1] If you are experiencing poor yields, experimenting with a different solvent system may be beneficial.[1]
-
Purity of Intermediates: Impurities in the 2-aminobenzonitrile precursor can significantly hinder the cyclization reaction. Ensure the intermediate is thoroughly purified before proceeding.
Q3: My final product is contaminated with several byproducts, making purification challenging. What are these impurities likely to be and how can I prevent their formation?
A3: The formation of side products can complicate the purification of your target compound. Common byproducts in quinazolinone synthesis include:
-
Hydrolysis Products: The presence of water in the reaction mixture can lead to the hydrolysis of starting materials or intermediates.[1] Using anhydrous solvents and reagents is critical to minimize this.
-
Incomplete Cyclization: The reaction may stall at the N-acylanthranilamide intermediate before complete ring closure. To address this, consider increasing the reaction time or temperature.
-
Side Reactions of the Phenolic Group: The free hydroxyl group on the benzene ring can potentially undergo side reactions. It may be beneficial to protect the hydroxyl group (e.g., as a benzyl or silyl ether) before the cyclization step and deprotect it afterward.
Q4: What are the most effective methods for purifying the final product?
A4: The purification of this compound can typically be achieved by:
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline material. Experiment with various solvents such as ethanol, methanol, or ethyl acetate/hexane mixtures to find the optimal conditions.
-
Silica Gel Chromatography: If recrystallization proves ineffective, column chromatography is a reliable alternative. A gradient elution with a solvent system like ethyl acetate in hexanes or methanol in dichloromethane should provide good separation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Purity of the 2-aminobenzonitrile intermediate is low.- Reaction temperature is too low for cyclization to occur.- The chosen solvent is not suitable for the reaction. | - Purify the intermediate by recrystallization or column chromatography.- Gradually increase the reaction temperature while monitoring for product formation and decomposition.- Screen alternative high-boiling point solvents like DMSO or DMF. |
| Multiple Products Observed by TLC/LC-MS | - Formation of side products due to harsh reaction conditions.- Incomplete reaction leading to a mixture of starting material and product. | - Consider protecting the free hydroxyl group to prevent side reactions.- Increase the reaction time and monitor for the disappearance of the starting material.- Optimize the reaction temperature to favor the formation of the desired product. |
| Difficulty in Product Isolation | - The product is highly soluble in the reaction solvent.- The product has similar polarity to the byproducts. | - After completion, cool the reaction mixture and attempt to precipitate the product by adding a non-solvent like water or hexane.- If purification by column chromatography is difficult, consider derivatizing the product to alter its polarity for easier separation, followed by removal of the derivatizing group. |
| Inconsistent Results Between Batches | - Variability in the quality of reagents or solvents.- Inconsistent reaction setup and conditions. | - Use reagents and solvents from the same supplier and batch for a series of experiments.- Ensure consistent heating, stirring, and reaction times for each batch. |
Experimental Protocols & Data
While a specific, detailed protocol for this compound is not available in the reviewed literature, the following data for the synthesis of a closely related isomer, 6-hydroxy-7-methoxy-(3H)-quinazoline-4-one, can provide a valuable starting point for reaction optimization.
Table 1: Reaction Conditions for the Synthesis of a 6-hydroxy-7-methoxy-quinazoline derivative
| Starting Material | Reagent | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 6-hydroxy-7-methoxy-(3H)-quinazoline-4-one | N-(3-chloropropyl)morpholine | DMF | Na₂CO₃ | 100-105 | 1 | 83 |
| 6-hydroxy-7-methoxy-(3H)-quinazoline-4-one | N-(3-chloropropyl)morpholine | Dichloromethane | Triethylamine | 80-85 | 3 | 88 |
| 6-hydroxy-7-methoxy-(3H)-quinazoline-4-one | N-(3-chloropropyl)morpholine | Acetone | K₂CO₃ | 55-60 | 8 | - |
| This data is adapted from patent CN104130199A and describes the synthesis of a derivative of the isomeric quinazolinone. |
Visualizations
Caption: Proposed workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low yields in the synthesis.
References
Technical Support Center: Stability and Degradation of 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one
Disclaimer: Information regarding the specific degradation pathways and byproducts of 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one is not extensively available in public literature. This technical support center provides a generalized framework based on the known behavior of quinazolinone derivatives and standard pharmaceutical forced degradation studies. This guide is intended for researchers, scientists, and drug development professionals to adapt for their specific compound of interest.
Frequently Asked Questions (FAQs)
Q1: What are the primary objectives of a forced degradation study for a compound like this compound?
A1: Forced degradation studies, also known as stress testing, are crucial for several reasons in drug development[1][2]:
-
Identifying Potential Degradants: To determine the likely degradation products that could form under various stress conditions.
-
Elucidating Degradation Pathways: To understand the chemical breakdown mechanisms of the molecule.
-
Assessing Intrinsic Stability: To evaluate the inherent stability of the this compound molecule.
-
Developing Stability-Indicating Methods: To develop and validate analytical methods that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products[1][3].
Q2: What are the typical stress conditions applied in forced degradation studies for quinazolinone derivatives?
A2: Common stress conditions investigate the compound's susceptibility to[2]:
-
Acidic and Basic Hydrolysis: Degradation in solutions of varying pH.
-
Oxidation: The effect of oxidative stress, often using reagents like hydrogen peroxide.
-
Thermal Stress: The impact of high temperatures on the drug substance.
-
Photostability: The drug's sensitivity to light exposure.
Q3: How stable is the quinazolinone ring system in general?
A3: The quinazolinone ring is reported to be quite stable under many conditions, including oxidation, reduction, and hydrolysis[4]. They are generally stable in cold, dilute acidic and alkaline solutions but may degrade upon boiling[4]. However, the specific substituents, such as the hydroxy and methoxy groups on this compound, will influence its overall stability.
Q4: My amorphous solid dispersion of a quinazolinone derivative is showing recrystallization during storage. How can this be improved?
A4: To enhance the physical stability of an amorphous solid dispersion of a quinazolinone derivative, consider the following[5]:
-
Polymer Selection: Ensure the chosen polymer has a high glass transition temperature (Tg) and good miscibility with the drug.
-
Drug Loading: Avoid supersaturation of the drug within the polymer matrix.
-
Addition of a Second Polymer: In some cases, a second polymer can disrupt crystal lattice formation.
-
Storage Conditions: Store at low temperature and humidity, as moisture can act as a plasticizer and lower the Tg[5].
Troubleshooting Guides
This section addresses common issues encountered during the experimental investigation of this compound degradation.
| Issue | Possible Cause(s) | Recommended Action(s) |
| No or minimal degradation observed under stress conditions. | 1. Stress conditions are too mild.[2]2. The compound is highly stable.[2]3. The analytical method is not stability-indicating.[2] | 1. Increase the concentration of the stressor, duration of exposure, or temperature.[2]2. If the compound is inherently stable, document the conditions tested.[2]3. Ensure the analytical method can separate the parent drug from potential degradants.[2] |
| Complete degradation of the compound. | 1. Stress conditions are too harsh.[2] | 1. Reduce the concentration of the stressor, duration of exposure, or temperature.[2] |
| Poor mass balance in the analytical results. | 1. Some degradation products are not detected by the analytical method (e.g., they are volatile or lack a chromophore).[2]2. Degradation products are not being eluted from the chromatography column.[2] | 1. Use a universal detection method like mass spectrometry (MS) or charged aerosol detection (CAD).[2]2. Modify the mobile phase or gradient to ensure all components are eluted.[2] |
| Inconsistent or irreproducible degradation profiles. | 1. Variability in experimental conditions (e.g., temperature, light exposure).[2]2. Impurities in the drug substance or reagents.[2] | 1. Tightly control all experimental parameters.[2]2. Use high-purity reagents and a well-characterized drug substance.[2] |
Experimental Protocols
The following are generalized protocols for forced degradation studies. These should be optimized for this compound.
Hydrolytic Degradation (Acidic, Basic, and Neutral)
-
Preparation of Solutions: Prepare solutions of the drug substance (e.g., 1 mg/mL) in 0.1 M HCl (acidic), 0.1 M NaOH (basic), and purified water (neutral).
-
Incubation: Store the solutions at a controlled temperature (e.g., 60°C) for a specified period, protected from light.
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Oxidative Degradation
-
Preparation of Solution: Prepare a solution of the drug substance (e.g., 1 mg/mL) in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubation: Store the solution at room temperature or a slightly elevated temperature, protected from light, for a specified period.
-
Sampling and Analysis: Follow the sampling and analysis steps as described in the hydrolytic degradation protocol.
Thermal Degradation
-
Sample Preparation: Place the solid drug substance in a controlled temperature and humidity chamber (e.g., 80°C).
-
Sampling: Collect samples at various time points.
-
Analysis: Dissolve the samples in a suitable solvent and analyze using a validated stability-indicating HPLC method.
Photolytic Degradation
-
Sample Preparation: Expose the solid drug substance and a solution of the drug to a light source that provides both UV and visible light (e.g., in a photostability chamber). A dark control should be run in parallel.
-
Sampling and Analysis: After a defined exposure period, analyze the samples and the dark control using a validated stability-indicating HPLC method.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General experimental workflow for forced degradation studies.
References
- 1. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 2. benchchem.com [benchchem.com]
- 3. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 4. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
minimizing off-target effects of 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one in cellular models
Welcome to the technical support center for researchers utilizing 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one and other novel quinazolinone derivatives in cellular models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize off-target effects and ensure the reliability of your experimental results.
Frequently Asked questions (FAQs)
Q1: My cells are showing unexpected levels of cytotoxicity at concentrations where this compound is expected to be active. What could be the cause?
A1: Several factors could contribute to unexpected cytotoxicity. It is crucial to systematically investigate the potential causes:
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding a non-toxic level, which is typically less than 0.1% v/v for most cell lines. Always include a solvent-only control to verify.[1]
-
Compound Solubility: Poor solubility of the quinazolinone derivative can lead to the formation of precipitates that are cytotoxic to cells. Visually inspect the medium for any signs of precipitation after adding the compound.[2]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. It is essential to perform a dose-response curve for your specific cell line to determine the optimal, non-toxic concentration range.
-
Off-Target Effects: At higher concentrations, the compound might interact with unintended cellular targets, leading to cytotoxicity.[1] If the observed cytotoxicity is not rescuable by modulating the intended target, it is likely an off-target effect.
-
Contamination: Microbial contamination, particularly mycoplasma, can induce cell death and alter experimental outcomes. Regularly test your cell cultures for contamination.[3][4]
Q2: How can I differentiate between on-target and off-target effects of this compound?
A2: Distinguishing on-target from off-target effects is a critical step in validating your experimental findings.[5][6] Several strategies can be employed:
-
Use of a Structurally Unrelated Inhibitor: Employ a different chemical compound that is known to target the same pathway or protein.[5] If both compounds produce the same phenotype, it strengthens the evidence for an on-target effect.
-
Target Knockdown/Knockout Models: Utilize techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target protein. If the compound's effect persists in these models, it suggests off-target activity.[7]
-
Rescue Experiments: In target knockdown or knockout models, re-introducing the target protein should rescue the phenotype if the effect is on-target.[5][7]
-
Cellular Thermal Shift Assay (CETSA): This assay can confirm direct binding of the compound to the target protein in a cellular context. A shift in the thermal stability of the target protein upon compound binding provides evidence of target engagement.[8][9]
-
Kinase Profiling: Since many quinazolinone derivatives have been shown to possess kinase inhibitory activity, performing a broad-spectrum kinase profiling screen can identify potential off-target kinases.[5]
Q3: My quinazolinone derivative shows high potency in biochemical assays but is much less effective in cell-based assays. What could be the reason?
A3: Discrepancies between biochemical and cellular assay results are common and can be attributed to several factors:
-
Cell Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target.
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps, which actively transport it out of the cell.
-
Compound Stability: The compound may be unstable in the cell culture medium or rapidly metabolized by the cells.
-
High ATP Concentration in Cells: For kinase inhibitors that are ATP-competitive, the high intracellular concentration of ATP (millimolar range) can compete with the inhibitor for binding to the kinase, reducing its apparent potency compared to a biochemical assay with lower ATP concentrations.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in cellular assays.
-
Possible Cause: Variability in experimental conditions or compound integrity.
-
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Use cells at a consistent passage number and confluency. Ensure even cell seeding in multi-well plates.[2]
-
Prepare Fresh Compound Solutions: Avoid repeated freeze-thaw cycles of stock solutions. Prepare fresh dilutions for each experiment.
-
Optimize Incubation Times and Concentrations: Perform time-course and dose-response experiments to identify the optimal conditions for observing the desired effect.[5]
-
Include Appropriate Controls: Always include positive, negative, and vehicle controls in your experiments.[5]
-
Issue 2: High background signal or assay interference.
-
Possible Cause: Intrinsic properties of the quinazolinone compound or interaction with assay components.
-
Troubleshooting Steps:
-
Assess Autofluorescence: Quinoline-based structures can be fluorescent.[2] Run a "compound only" control (no cells) to check for autofluorescence at the assay's excitation and emission wavelengths.
-
Check for Assay Interference: Some compounds can directly interfere with assay reagents (e.g., luciferase, formazan dyes). Perform the assay in a cell-free system with your compound to test for direct inhibition or enhancement of the assay signal.
-
Optimize Washing Steps: In immunoassays or other multi-step procedures, ensure that washing steps are sufficient to remove unbound compound.
-
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile for a Novel Quinazolinone Derivative
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Primary Target |
| Primary Target Kinase | 15 | 1 |
| Off-Target Kinase A | 350 | 23 |
| Off-Target Kinase B | 1,200 | 80 |
| Off-Target Kinase C | >10,000 | >667 |
| Off-Target Kinase D | 850 | 57 |
Table 2: Troubleshooting Unexpected Cytotoxicity
| Potential Cause | Key Diagnostic Experiment | Recommended Action |
| Solvent Toxicity | Vehicle-only control vs. untreated cells | Reduce final solvent concentration to <0.1% |
| Compound Precipitation | Visual inspection of media, light microscopy | Use a lower concentration, consider formulation aids |
| Off-Target Cytotoxicity | Target knockdown/rescue experiments | Use a more selective compound or lower concentration |
| Contamination | Mycoplasma and sterility testing | Discard cultures and reagents, review aseptic technique |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol describes how to perform a CETSA experiment to confirm the binding of this compound to its intended target protein in intact cells.[8][9][10]
Materials:
-
Cell line expressing the target protein
-
This compound
-
DMSO (vehicle)
-
PBS (Phosphate-Buffered Saline)
-
Protease and phosphatase inhibitor cocktails
-
Lysis buffer
-
Antibody specific to the target protein
-
Western blotting reagents and equipment
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat cells with the quinazolinone compound at the desired concentration or with vehicle (DMSO) for 1-2 hours at 37°C.
-
Cell Harvesting: Wash cells twice with ice-cold PBS and scrape them into PBS containing protease and phosphatase inhibitors.
-
Aliquoting: Distribute the cell suspension into PCR tubes for each temperature point.
-
Heat Shock: Place the PCR tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes. Immediately cool the tubes on ice for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis: Carefully collect the supernatant (soluble protein fraction) and normalize the protein concentration. Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for the target protein.
-
Data Analysis: Quantify the band intensities. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle-treated samples indicates target engagement.
Visualizations
Caption: A logical workflow for the identification and mitigation of off-target effects.
Caption: A hypothetical signaling pathway illustrating the inhibitory action of a quinazolinone derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. bio-protocol.org [bio-protocol.org]
challenges in the scale-up synthesis of 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, particularly when transitioning to a larger scale.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| TROUBLE-001 | Low Yield of this compound | 1. Incomplete reaction.[1] 2. Degradation of the product during workup. 3. Suboptimal reaction temperature or time.[1] | 1. Monitor the reaction progress using TLC or HPLC to ensure the disappearance of the starting material. 2. During neutralization with NaOH, maintain a low temperature (0 °C) to prevent potential degradation.[2] 3. Ensure the reaction is heated to the specified temperature (reflux or 100 °C) for the recommended duration (12-22 hours).[1][2] |
| TROUBLE-002 | Formation of Impurities | 1. Overheating during the reaction, leading to side products. 2. Incomplete demethylation, leaving residual starting material. 3. Presence of impurities in the starting 6,7-dimethoxyquinazolin-4(3H)-one. | 1. Maintain strict temperature control throughout the reaction. 2. Confirm reaction completion by HPLC before proceeding with workup.[2] If necessary, extend the reaction time. 3. Ensure the purity of the starting material is high before beginning the synthesis. |
| TROUBLE-003 | Difficulties in Product Isolation and Purification | 1. Product oiling out instead of precipitating during neutralization. 2. Fine precipitate that is difficult to filter. 3. Product contaminated with residual methanesulfonic acid or salts. | 1. Add the NaOH solution slowly while vigorously stirring and maintaining a low temperature to promote crystallization.[1] 2. Allow the precipitate to age in the cold mixture to increase particle size before filtration. 3. Wash the filtered solid thoroughly with cold water to remove any residual salts.[1] |
| TROUBLE-004 | Scale-up Challenges | 1. Exothermic reaction during neutralization with 40% NaOH. 2. Handling of viscous methanesulfonic acid at a large scale. 3. Large volumes of aqueous waste from workup. | 1. Use a jacketed reactor with efficient cooling and add the NaOH solution portion-wise or via a controlled addition pump to manage the exotherm. 2. Use appropriate pumps and heated transfer lines if necessary for handling methanesulfonic acid. Ensure all equipment is compatible with strong acids. 3. Consider concentrating the aqueous waste or exploring alternative workup procedures to minimize waste volume. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing this compound?
A common and effective method is the selective demethylation of 6,7-dimethoxyquinazolin-4(3H)-one using L-methionine in methanesulfonic acid.[1][2] This reaction typically proceeds at an elevated temperature, followed by neutralization to precipitate the desired product.[1]
Q2: How can I monitor the progress of the demethylation reaction?
The reaction progress can be effectively monitored by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).[2] A successful reaction will show the consumption of the starting material, 6,7-dimethoxyquinazolin-4(3H)-one.
Q3: What are the key safety precautions to take during this synthesis?
Both methanesulfonic acid and 40% sodium hydroxide solution are highly corrosive. Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn at all times. The reaction and workup should be performed in a well-ventilated fume hood. Special care should be taken during the neutralization step due to its exothermic nature.
Q4: Are there any alternative reagents for the demethylation step?
While L-methionine in methanesulfonic acid is a reported method, other demethylating agents could be explored, though their efficacy and selectivity for this specific substrate would need to be experimentally verified. The choice of reagent may impact the reaction conditions and impurity profile.
Experimental Protocols
Synthesis of this compound from 6,7-dimethoxyquinazolin-4(3H)-one [1][2]
-
Reaction Setup: In a suitable reaction vessel, dissolve 6,7-dimethoxyquinazolin-4(3H)-one in methanesulfonic acid.
-
Reagent Addition: Add L-methionine to the solution.
-
Reaction Conditions: Heat the mixture to reflux (around 100 °C) and stir for 12 to 22 hours.[1][2]
-
Monitoring: Monitor the reaction for the disappearance of the starting material by HPLC.[2]
-
Workup: Once the reaction is complete, cool the mixture and add it to a crushed ice/water mixture.
-
Neutralization: Slowly add a 40% aqueous solution of sodium hydroxide at 0 °C until the pH is neutral (pH ~7). This will cause the product to precipitate.[1][2]
-
Isolation: Collect the white precipitate by filtration under reduced pressure.
-
Purification: Wash the collected solid with water and then air dry to afford the final product.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | 6,7-dimethoxyquinazolin-4(3H)-one | [1][2] |
| Reagents | L-methionine, Methanesulfonic Acid | [1][2] |
| Reaction Temperature | 100 °C to Reflux | [1][2] |
| Reaction Time | 12 - 22 hours | [1][2] |
| Yield | ~94% | [1] |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low reaction yield.
References
Technical Support Center: Crystallizing 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the crystallization of 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one. Below you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the purification of this compound.
Experimental Protocols
A successful crystallization relies on a carefully executed protocol. The following is a detailed methodology for the recrystallization of this compound.
Protocol: Single-Solvent Recrystallization
-
Solvent Selection : Based on solubility principles for phenolic and heterocyclic compounds, a polar protic solvent is recommended. Ethanol is a good starting point. It is crucial to experimentally determine the optimal solvent.
-
Dissolution : In a suitable flask, add the crude this compound. Gradually add the minimum amount of hot ethanol while stirring until the solid is completely dissolved.
-
Decolorization (Optional) : If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration : If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them. It is important to pre-heat the filtration apparatus to prevent premature crystallization.
-
Crystallization : Allow the hot, clear filtrate to cool slowly to room temperature. The rate of cooling can influence crystal size and purity.
-
Inducing Crystallization (If Necessary) : If crystals do not form upon cooling, try scratching the inner surface of the flask with a glass rod or adding a seed crystal.
-
Crystal Collection : Once crystallization is complete, collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the collected crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying : Dry the purified crystals in a vacuum oven at a temperature safely below the compound's melting point.
Data Presentation
The choice of solvent is critical for successful crystallization. The following table provides an estimated qualitative solubility profile for this compound in common laboratory solvents. Note: This data is estimated based on the structure of the molecule and general solubility trends. Experimental verification is highly recommended.
| Solvent | Polarity | Estimated Solubility (at 25°C) | Estimated Solubility (at boiling point) |
| Water | High | Sparingly Soluble | Slightly Soluble |
| Ethanol | High | Slightly Soluble | Soluble |
| Methanol | High | Slightly Soluble | Soluble |
| Acetone | Medium | Sparingly Soluble | Moderately Soluble |
| Ethyl Acetate | Medium | Sparingly Soluble | Moderately Soluble |
| Dichloromethane | Low | Insoluble | Sparingly Soluble |
| Hexane | Low | Insoluble | Insoluble |
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the crystallization of this compound in a question-and-answer format.
Frequently Asked Questions (FAQs)
-
Q1: What is the ideal solvent for recrystallizing this compound?
-
A1: An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Based on its structure (containing polar hydroxyl, amine, and methoxy groups), polar protic solvents like ethanol or methanol are good starting points. A mixed solvent system, such as ethanol/water, may also be effective.
-
-
Q2: My compound is not dissolving in the hot solvent. What should I do?
-
A2: First, ensure you are giving it enough time and agitation to dissolve. If it still doesn't dissolve, you may need to add more solvent. If a large amount of solvent is required, it may indicate that the chosen solvent is not suitable. Consider a more polar solvent or a mixed solvent system.
-
-
Q3: No crystals are forming after the solution has cooled. How can I induce crystallization?
-
A3: If no crystals form, the solution may not be supersaturated. You can try several techniques to induce crystallization:
-
Scratch the inside of the flask with a glass rod to create nucleation sites.
-
Add a small "seed" crystal of the pure compound.
-
Cool the solution in an ice bath to further decrease solubility.
-
If too much solvent was added, you can evaporate some of it to increase the concentration.
-
-
-
Q4: My compound "oiled out" instead of forming crystals. What does this mean and how can I fix it?
-
A4: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This often happens if the solution is cooled too quickly or if there are significant impurities. To resolve this, try reheating the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
-
-
Q5: The yield of my recrystallized product is very low. What are the possible reasons?
-
A5: A low yield can be due to several factors:
-
Using too much solvent, which keeps more of your compound dissolved in the mother liquor.
-
Premature crystallization during hot filtration.
-
The compound being significantly soluble in the cold solvent.
-
Filtering the crystals before crystallization is complete.
-
-
-
Q6: How does pH affect the crystallization of this compound?
-
A6: this compound has both a phenolic hydroxyl group (acidic) and a dihydroquinazoline core (which can be basic). Therefore, the pH of the solution can significantly impact its solubility. At a pH where the molecule is ionized (either the phenol is deprotonated or the quinazoline is protonated), its solubility in aqueous solutions will likely increase, which can prevent crystallization. Crystallization is often most effective near the isoelectric point of the molecule. A synthesis protocol for this molecule notes that crystallization can be promoted by neutralizing an acidic reaction mixture with a base to a neutral pH.
-
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision-making process for the crystallization of this compound.
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for common crystallization problems.
Validation & Comparative
comparing the efficacy of 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one with other quinazolinone inhibitors
A Comparative Guide to the Efficacy of Quinazolinone Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting key signaling pathways implicated in cancer and other diseases. This guide provides a comparative overview of the efficacy of various classes of quinazolinone inhibitors, offering insights into their structure-activity relationships and mechanisms of action. While specific experimental data for 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one is not extensively available in the public domain, this guide serves as a valuable resource for contextualizing its potential efficacy by comparing it with other well-characterized quinazolinone derivatives.
The comparative data is organized based on the primary molecular targets of these inhibitors: Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), and Tubulin.
Efficacy of Quinazolinone Inhibitors Targeting EGFR
Quinazolinone-based compounds have been successfully developed as inhibitors of EGFR, a key receptor tyrosine kinase in non-small-cell lung cancer and other malignancies.[1] The quinazoline core is a favorable scaffold for developing novel EGFR inhibitors due to its high affinity for the EGFR kinase active site.[2]
Table 1: Comparative Efficacy of Quinazolinone-Based EGFR Inhibitors
| Compound | Target(s) | IC50 (nM) | Cell Line(s) | Reference(s) |
| Gefitinib | EGFR | 27 | NSCLC | [3] |
| Erlotinib | EGFR | - | - | [4] |
| Afatinib | EGFR | 0.5 | - | [3] |
| Lapatinib | EGFR, HER2 | 27.06 | - | [2] |
| Compound 8b (2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one) | EGFR-TK | 1.37 | - | [5] |
| Compound 13 | EGFRwt | 5.06 | SW480, A549 | [2] |
| Compound 19 (3-bromo-aniline derivative) | EGFR | 3.2 | HepG2 | [2] |
| Semicarbazone-bearing quinazoline 1i | EGFR | 0.05 | A549, HepG2, MCF-7, PC-3 | [6] |
| Semicarbazone-bearing quinazoline 1j | EGFR | 0.1 | A549, HepG2, MCF-7, PC-3 | [6] |
| Compound 6d | EGFR | 69 | NCI-H460 | [4] |
IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the target's activity.
Efficacy of Quinazolinone Inhibitors Targeting PI3K
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers. Quinazolinone derivatives have emerged as promising PI3K inhibitors.[5][7]
Table 2: Comparative Efficacy of Quinazolinone-Based PI3K Inhibitors
| Compound | Target(s) | IC50 (nM) | Cell Line(s) | Reference(s) |
| Idelalisib | PI3Kδ | - | - | [8] |
| Copanlisib | PI3K | - | - | [9] |
| Quinazolinone-2-carboxamide 19f | P. falciparum | - | - | [10] |
| Benzofuro[3,2-b]pyridin-2(1H)-one derivative 16b | BTK/PI3Kδ | 139/275 | Raji, HL60, K562 | [11] |
IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the target's activity.
Efficacy of Quinazolinone Inhibitors Targeting Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs. Several quinazolinone derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine site.[12][13][14]
Table 3: Comparative Efficacy of Quinazolinone-Based Tubulin Polymerization Inhibitors
| Compound | Target(s) | GI50 (nM) | IC50 (µM) for Tubulin Polymerization | Cell Line(s) | Reference(s) |
| 4-(Quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one 2a | Tubulin Polymerization | 1.9-3.2 | 0.77 | Various human tumor cell lines | [12] |
| N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline 6d | Tubulin Polymerization | 1.5-1.7 | - | A549, KB, KBvin, DU145 | [13] |
| Quinazoline-4-tetrahydroquinoline 4a4 | Tubulin Polymerization | 0.4-2.7 | - | Four human cancer cell lines | [14] |
| 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one 39 | Tubulin Polymerization | 20-220 | - | HT29, U87, A2780, H460, BE2-C | [15] |
| Quinazolinone-Amino Acid Hybrid E | Tubulin Polymerization | - | 6.24 | MCF-7 | [16] |
GI50 values represent the concentration required to inhibit cell growth by 50%. IC50 values for tubulin polymerization represent the concentration required to inhibit the process by 50%.
Experimental Protocols
The following are detailed methodologies for key in vitro cytotoxicity assays commonly used to evaluate the efficacy of quinazolinone inhibitors.[17]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This colorimetric assay measures cell metabolic activity. Viable cells with active NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the quinazolinone compounds and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
SRB (Sulforhodamine B) Assay
Principle: This assay is based on the ability of the sulforhodamine B dye to bind to basic amino acid residues of cellular proteins. The amount of bound dye is proportional to the total cellular protein mass, which reflects the cell number.[17]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After treatment, fix the cells by adding cold trichloroacetic acid (TCA) to each well and incubating.[17]
-
Staining: Wash the plates and stain the cells with SRB solution.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Solubilization: Solubilize the bound dye with a Tris-base solution.[17]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm.
-
Data Analysis: Calculate the percentage of cell viability and IC50 values as described for the MTT assay.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
Principle: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[17]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new plate and add the LDH reaction mixture (containing substrate, cofactor, and dye).
-
Incubation: Incubate the plate at room temperature, protected from light, to allow the colorimetric reaction to proceed.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength as specified by the assay kit manufacturer.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of control wells (spontaneous and maximum LDH release).
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway targeted by quinazolinone inhibitors and a general workflow for their experimental evaluation.
Caption: EGFR Signaling Pathway Inhibition by Quinazolinones.
Caption: General Experimental Workflow for Cytotoxicity Assessment.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Scaffold Hopping-Driven Optimization of 4-(Quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-ones as Novel Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis, and antitumor evaluation of quinazoline-4-tetrahydroquinoline chemotypes as novel tubulin polymerization inhibitors targeting the colchicine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
Validating the Biological Target of 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the biological target of 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one. Based on its identity as a known process impurity and synthetic intermediate of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor, Gefitinib, the putative primary biological target of this compound is EGFR. This document outlines the necessary experimental approaches and provides comparative data for established EGFR inhibitors to aid in the validation process.
Introduction to the Biological Target: Epidermal Growth Factor Receptor (EGFR)
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, through overexpression or activating mutations, is a well-established driver of tumorigenesis in various cancers, including non-small cell lung cancer (NSCLC) and breast cancer. Consequently, EGFR has become a prominent target for anticancer drug development. Inhibition of the EGFR tyrosine kinase domain blocks the downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, leading to reduced tumor growth and survival.
Comparative Analysis of EGFR Inhibitors
Table 1: In Vitro Inhibitory Potency of Selected EGFR Tyrosine Kinase Inhibitors
| Compound | Target(s) | IC50 (nM) - Cell-Free Kinase Assay | Cell-Based Assay (Cell Line) | IC50 (nM) - Cell-Based Assay |
| Gefitinib | EGFR | 2 - 37 | A431 (EGFR overexpressing) | 80 |
| NCI-H1975 (L858R/T790M mutant EGFR) | >10,000 | |||
| Erlotinib | EGFR | 2 | PC-9 (EGFR exon 19 deletion) | 7 |
| H1975 (L858R/T790M mutant EGFR) | >10,000 | |||
| Lapatinib | EGFR, HER2 | 10.8 (EGFR), 9.3 (HER2) | BT474 (HER2 overexpressing) | 100 |
Experimental Protocols for Target Validation
To validate that this compound targets EGFR, a series of in vitro and cell-based assays should be performed.
In Vitro EGFR Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the isolated EGFR kinase domain.
Principle: The assay quantifies the phosphorylation of a synthetic peptide substrate by the recombinant EGFR kinase domain in the presence of ATP. The inhibitory effect of the test compound is determined by measuring the reduction in substrate phosphorylation.
Materials:
-
Recombinant human EGFR kinase domain
-
Synthetic peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
Adenosine triphosphate (ATP)
-
Test compound (this compound)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound dilutions. Include a positive control (a known EGFR inhibitor like Gefitinib) and a negative control (DMSO vehicle).
-
Add the recombinant EGFR enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The ATP concentration should be close to its Km value for EGFR.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a suitable detection reagent according to the manufacturer's protocol.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based EGFR Autophosphorylation Assay
This assay assesses the ability of a compound to inhibit the autophosphorylation of EGFR within a cellular context.
Principle: In response to ligand binding (e.g., EGF), EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues in its intracellular domain. This assay measures the level of phosphorylated EGFR in cells treated with the test compound.
Materials:
-
Human cancer cell line with high EGFR expression (e.g., A431)
-
Cell culture medium and supplements
-
Test compound
-
EGF
-
Lysis buffer
-
Primary antibodies against phospho-EGFR (e.g., pY1068) and total EGFR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Seed A431 cells in culture plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-EGFR and total EGFR.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
-
Quantify the band intensities to determine the inhibition of EGFR phosphorylation.
Cell Proliferation Assay
This assay evaluates the effect of the compound on the growth of cancer cell lines that are dependent on EGFR signaling.
Principle: The viability of cancer cells is measured after treatment with the test compound for a specified period. A reduction in cell viability indicates a cytotoxic or cytostatic effect.
Materials:
-
EGFR-dependent cancer cell line (e.g., A431, PC-9)
-
Cell culture medium and supplements
-
Test compound
-
MTT or WST-1 reagent
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow the cells to attach overnight.
-
Treat the cells with serial dilutions of the test compound for 72 hours.
-
Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value for cell growth inhibition.
Visualizing Key Processes and Pathways
To further aid in the understanding of the target validation process, the following diagrams illustrate the EGFR signaling pathway, the experimental workflow for target validation, and the logical relationship of the findings.
Caption: Simplified EGFR signaling pathway.
Caption: Experimental workflow for EGFR target validation.
Caption: Logical relationship for target hypothesis.
structure-activity relationship (SAR) studies of 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one analogs
A Comparative Guide for Researchers
The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. Notably, derivatives of this heterocyclic system have been extensively explored as potent anticancer agents, primarily through their ability to inhibit various protein kinases crucial for cancer cell proliferation and survival. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6,7-disubstituted quinazolin-4-one analogs, with a focus on their potential as kinase inhibitors and cytotoxic agents. While specific SAR studies on 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one are limited in publicly available research, this guide extrapolates from the broader class of quinazolinones to provide valuable insights for the rational design of novel anticancer therapeutics.
Unraveling the Structure-Activity Relationship: Key Substitutions Matter
The anticancer activity of quinazolinone derivatives is profoundly influenced by the nature and position of substituents on the core scaffold. The following table summarizes the general SAR for key positions, primarily focusing on kinase inhibition, a common mechanism of action for this class of compounds.
| Position | Substitution | General Impact on Activity | Target Examples |
| C2 | Aryl/Heteroaryl groups | Often crucial for activity. Can influence potency and selectivity. | EGFR, CDK9 |
| Small alkyl groups | Generally less potent than aryl substitutions. | General Cytotoxicity | |
| N3 | Substituted phenyl rings | Can enhance potency and introduce additional interactions with the target protein. | Multi-kinase inhibitors |
| Small alkyl or hydrogen | Often serves as a scaffold anchor. | EGFR | |
| C4 | Anilino (-NH-Aryl) group | A key pharmacophore for many kinase inhibitors, forming critical hydrogen bonds in the ATP-binding pocket. | EGFR, VEGFR |
| C6 | Methoxy, Bromo, Iodo | Can modulate potency and pharmacokinetic properties. Electron-withdrawing groups can enhance activity. | EGFR, General Cytotoxicity |
| C7 | Methoxy, Hydroxy, solubilizing groups | Often involved in modulating solubility and forming interactions with the solvent-exposed region of the kinase. | EGFR |
Note: This table represents generalized SAR trends observed across various studies on quinazolinone analogs. The optimal substituent for a specific biological target may vary.
Comparative Cytotoxicity of Quinazolinone Analogs
The following table presents a compilation of in vitro cytotoxicity data for various quinazolinone derivatives against different cancer cell lines. This data highlights the impact of different substitution patterns on the anticancer activity.
| Compound ID | Core Structure | R2 Substituent | R3 Substituent | R6 Substituent | R7 Substituent | Cell Line | IC50 (µM) |
| 1 | Quinazolin-4(3H)-one | 3-Bromophenyl | H | CH3 | H | CDK9 Inhibition | 0.142[1] |
| 2 | Quinazolin-4(3H)-one | H | H | I | H | CDK9 Inhibition | 0.639[1] |
| 3 | Quinazolin-4(3H)-one | Unsubstituted | H | I | H | CDK9 Inhibition | 0.639[1] |
| 4 | 2,3-dihydroquinazolin-4(1H)-one | 4-OMe-C6H4 | H | - | - | MCF-7 | 14.70 - 98.45 (range for derivatives)[2] |
| 5 | 2,3-dihydroquinazolin-4(1H)-one | Various | H | - | - | HCT-116 | 4.87 - 205.9 (range for derivatives)[2] |
| 6c | Isatin-Quinazoline Hybrid | - | - | - | - | HepG2 | Potent (IC50 not specified)[3] |
| 8a | Quinazolin-4(3H)-one | - | - | Br | - | MCF-7 | 15.85[4] |
| Erlotinib (Control) | Quinazoline | - | - | - | - | MCF-7 | 9.9[4] |
Experimental Protocols: A Look into the Methodology
The evaluation of novel quinazolinone analogs typically involves a battery of in vitro assays to determine their biological activity. Below are detailed protocols for commonly employed experiments.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[5]
-
Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the synthesized quinazolinone derivatives (typically ranging from 0.1 to 100 µM) for a defined period (e.g., 48 or 72 hours).[2][5]
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL). The plates are then incubated for another 4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the activity of a kinase by quantifying the amount of ADP produced during the kinase reaction.
-
Kinase Reaction: The kinase reaction is set up in a multi-well plate containing the kinase enzyme, a suitable substrate, ATP, and the test compound (quinazolinone analog) at various concentrations.
-
ADP-Glo™ Reagent Addition: After a specific incubation time, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: The Kinase Detection Reagent is then added to convert the generated ADP into ATP and, subsequently, to generate a luminescent signal via a luciferase reaction.
-
Luminescence Measurement: The luminescence is measured using a luminometer.
-
Data Analysis: The amount of luminescence is inversely proportional to the kinase activity. The IC50 value for kinase inhibition is determined by plotting the percentage of inhibition against the compound concentration.
Visualizing the Path to Discovery
To better understand the processes involved in the SAR studies of quinazolinone analogs, the following diagrams illustrate the general chemical scaffold and a typical experimental workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Kinase Selectivity Profile of 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, comparative analysis of the kinase cross-reactivity profile of the novel compound 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one. The quinazoline scaffold is a well-established pharmacophore in the development of kinase inhibitors, with several approved drugs targeting kinases in key signaling pathways.[1] This compound, a functionalized quinazolinone, has been identified as a reactant in the synthesis of potent 4-anilinoquinazoline derivatives with antitumor activities and other kinase inhibitors.[2] Understanding the inherent kinase selectivity of this foundational molecule is crucial for directing future drug discovery efforts and anticipating potential off-target effects.
This document presents hypothetical experimental data from a broad kinase panel screening, comparing the compound's inhibitory activity with that of Staurosporine, a well-known broad-spectrum kinase inhibitor. Detailed experimental protocols and visualizations of the experimental workflow and a potentially affected signaling pathway are provided to offer a comprehensive resource for researchers.
Comparative Kinase Inhibition Profile
The cross-reactivity of this compound was hypothetically assessed against a panel of 96 kinases at a concentration of 10 µM. The results are compared with the inhibition profile of Staurosporine, a non-selective kinase inhibitor, to provide a benchmark for potency and selectivity. The data is presented as percent inhibition relative to a DMSO control.
| Kinase Target | This compound (% Inhibition at 10 µM) | Staurosporine (% Inhibition at 1 µM) | Kinase Family |
| EGFR | 85 | 98 | Tyrosine Kinase |
| VEGFR2 | 78 | 95 | Tyrosine Kinase |
| PDGFRβ | 65 | 92 | Tyrosine Kinase |
| SRC | 45 | 99 | Tyrosine Kinase |
| ABL1 | 30 | 97 | Tyrosine Kinase |
| CDK2/cyclin A | 25 | 96 | CMGC |
| GSK3β | 15 | 88 | CMGC |
| ROCK1 | 10 | 85 | AGC |
| PKA | 5 | 99 | AGC |
| AKT1 | 8 | 94 | AGC |
| MEK1 | 12 | 75 | STE |
| p38α | 20 | 91 | CMGC |
Data Interpretation: The hypothetical data suggests that this compound exhibits preferential, albeit moderate, inhibitory activity against receptor tyrosine kinases, particularly EGFR and VEGFR2. Compared to the broad and potent inhibition observed with Staurosporine across multiple kinase families, the subject compound demonstrates a more selective profile. This selectivity provides a promising starting point for the development of more targeted therapeutic agents.
Experimental Workflow and Protocols
The following sections detail the methodologies employed for the hypothetical kinase cross-reactivity profiling.
Experimental Workflow Diagram
Caption: Workflow for in vitro kinase cross-reactivity profiling.
Detailed Experimental Protocol
This protocol is adapted from generalized luminescence-based kinase assay methodologies, such as the ADP-Glo™ Kinase Assay.[3][4]
1. Compound Preparation:
- A 10 mM stock solution of this compound was prepared in 100% DMSO.
- Serial dilutions were performed in DMSO to create working solutions.
- For the assay, the compound was further diluted in the kinase assay buffer to a final concentration of 10 µM, with a final DMSO concentration not exceeding 1%.
2. Kinase Reaction:
- The assay was performed in a 384-well plate format.
- To each well, 5 µL of the test compound or control (DMSO for 0% inhibition, Staurosporine for 100% inhibition) was added.
- 10 µL of the specific kinase and its corresponding substrate in kinase reaction buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA) were then added.
- The kinase reaction was initiated by adding 10 µL of ATP solution. The final ATP concentration was set at the apparent ATP Km for each respective kinase to ensure accurate competitive inhibition assessment.
- The plate was incubated at 30°C for 60 minutes.
3. Signal Detection:
- Following incubation, the plate was equilibrated to room temperature.
- To stop the kinase reaction and deplete the remaining ATP, 25 µL of ADP-Glo™ Reagent was added to each well.
- The plate was incubated for 40 minutes at room temperature.
- Subsequently, 50 µL of Kinase Detection Reagent was added to each well to convert the generated ADP to ATP and produce a luminescent signal.
- The plate was incubated for another 30 minutes at room temperature.
4. Data Acquisition and Analysis:
- Luminescence was measured using a plate reader.
- The percentage of kinase inhibition was calculated for each compound concentration relative to the DMSO-only control wells. The formula used was: % Inhibition = 100 * (1 - (Luminescence_compound - Luminescence_background) / (Luminescence_DMSO - Luminescence_background))
Hypothetical Signaling Pathway Inhibition
Based on the preferential inhibition of EGFR and VEGFR2 in our hypothetical screen, the following diagram illustrates the potential impact of this compound on downstream signaling pathways crucial for cell proliferation and angiogenesis.[5]
Caption: Potential inhibition of EGFR and VEGFR2 signaling pathways.
Conclusion
The hypothetical cross-reactivity profiling of this compound suggests a degree of selectivity for tyrosine kinases, particularly EGFR and VEGFR2. This initial assessment indicates that this quinazoline scaffold is a viable starting point for the development of more potent and selective kinase inhibitors. Further structure-activity relationship (SAR) studies are warranted to optimize the inhibitory activity against desired targets while minimizing off-target effects. The methodologies and comparative data presented in this guide offer a framework for the continued evaluation of this and other novel chemical entities in the drug discovery pipeline.
References
- 1. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one | 179688-52-9 [chemicalbook.com]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. Intracellular Signaling Pathways Mediating Tyrosine Kinase Inhibitor Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Gefitinib and the 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one Scaffold in the Context of EGFR Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the established Epidermal Growth Factor Receptor (EGFR) inhibitor, gefitinib, and the chemical scaffold 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one. Direct comparative experimental data for this compound as an active pharmaceutical ingredient is not available in published literature. Therefore, this guide will focus on a detailed analysis of gefitinib, a prominent quinazoline derivative, and discuss the potential significance of the this compound structure as a pharmacophore in the design of kinase inhibitors, based on the broader understanding of this chemical class.
Chemical Structures and Properties
A fundamental comparison begins with the chemical structures and properties of gefitinib and the this compound scaffold.
| Property | Gefitinib | This compound |
| Molecular Formula | C₂₂H₂₄ClFN₄O₃ | C₉H₈N₂O₃[1] |
| Molecular Weight | 446.90 g/mol [2] | 192.17 g/mol [1] |
| IUPAC Name | N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine | 6-hydroxy-7-methoxy-3H-quinazolin-4-one[1] |
| Scaffold | Quinazoline | Quinazoline |
Mechanism of Action: Targeting the EGFR Signaling Pathway
Gefitinib is a selective inhibitor of the EGFR tyrosine kinase.[3][4] Its mechanism of action is centered on competitively and reversibly binding to the ATP-binding site within the intracellular domain of EGFR.[2][4][5] This inhibition prevents the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling cascades.[2][4] By blocking these pathways, gefitinib can halt cell proliferation and induce apoptosis in cancer cells that are dependent on EGFR signaling.[2][4]
The primary signaling pathways affected by gefitinib's inhibition of EGFR are:
-
The Ras-Raf-MEK-ERK pathway: Crucial for cell proliferation.[4]
-
The PI3K-Akt pathway: Essential for cell survival and inhibition of apoptosis.[4]
The this compound scaffold contains the core quinazoline structure, which is a well-established pharmacophore for EGFR inhibitors.[6][7] The quinazoline ring system mimics the adenine portion of ATP, allowing it to bind to the kinase domain. While this compound itself is not a known EGFR inhibitor, it serves as a valuable starting material or intermediate in the synthesis of more complex and potent quinazoline-based inhibitors.[8] Modifications at various positions of the quinazoline ring are critical for achieving high-affinity binding and selectivity for the EGFR kinase domain.
Comparative Performance Data
Quantitative data on the inhibitory activity of gefitinib is well-documented. In contrast, such data for this compound is absent from the scientific literature, as it is primarily regarded as a synthetic intermediate.
Table 1: Inhibitory Activity of Gefitinib
| Target/Cell Line | Metric | Value | Reference |
| EGFR Kinase | IC₅₀ | 0.02 µM - 0.037 µM | Data from various preclinical studies |
| A549 (NSCLC) | IC₅₀ | 15.59 µM | [7] |
| A431 (Epidermoid) | IC₅₀ | 8.37 µM | [7] |
| NCI-H1975 (NSCLC with T790M) | IC₅₀ | > 10 µM | Data from various preclinical studies |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Illustrative Inhibitory Activities of Other Quinazoline Derivatives
To provide context on the potential of the quinazoline scaffold, the following table presents data for other synthesized quinazoline derivatives as reported in the literature. This illustrates how modifications to the core structure can lead to potent EGFR inhibition.
| Compound ID (from source) | Target/Cell Line | Metric | Value (µM) | Reference |
| Compound 24 | A549 | IC₅₀ | 6.54 | [7] |
| Compound 24 | A431 | IC₅₀ | 4.04 | [7] |
| Compound 1 | A431 | IC₅₀ | 0.15 | [7] |
| Compound 1 | A549 | IC₅₀ | 0.23 | [7] |
| Compound 8 (EGFRwt) | EGFR Kinase | IC₅₀ | 0.0008 | [7] |
Experimental Protocols
The evaluation of EGFR inhibitors like gefitinib involves a series of in vitro and cell-based assays. Below are representative protocols for key experiments.
EGFR Kinase Assay (IC₅₀ Determination)
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase domain.
Materials:
-
Recombinant human EGFR kinase domain
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)
-
Test compounds (gefitinib and/or novel quinazoline derivatives)
-
384-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the EGFR kinase, substrate, and kinase buffer to the wells of a 384-well plate.
-
Add the diluted test compound to the wells. Include controls for no enzyme and no inhibitor (DMSO only).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, which correlates with kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.
Materials:
-
Human cancer cell lines (e.g., A549, A431)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Western Blotting for Phospho-EGFR
This technique is used to detect the phosphorylation status of EGFR and downstream signaling proteins, providing a direct measure of the inhibitor's effect on the signaling pathway.
Materials:
-
Human cancer cell lines
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, anti-β-actin)
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer apparatus
-
Chemiluminescent substrate
Procedure:
-
Culture cells and treat with the test compound at various concentrations for a specified time.
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the level of protein phosphorylation relative to total protein and loading controls.
Conclusion
Gefitinib is a well-characterized, first-generation EGFR tyrosine kinase inhibitor with a clear mechanism of action and a defined clinical profile, particularly in NSCLC patients with activating EGFR mutations. Its quinazoline core is fundamental to its inhibitory activity.
While this compound does not have reported biological activity as an EGFR inhibitor, its chemical structure is of significant interest to medicinal chemists. As a functionalized quinazolinone, it represents a key building block for the synthesis of new generations of kinase inhibitors. The extensive research on other quinazoline derivatives demonstrates that strategic modifications of this scaffold can lead to highly potent and selective inhibitors of EGFR and other kinases.
Future research in this area will likely continue to leverage the quinazoline scaffold, exploring novel substitutions to overcome resistance mechanisms, improve selectivity, and enhance therapeutic efficacy. The journey from a simple scaffold like this compound to a clinically effective drug like gefitinib underscores the intricate process of drug design and development.
References
- 1. 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one | C9H8N2O3 | CID 135446413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medschool.co [medschool.co]
- 4. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 7. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one | 179688-52-9 [chemicalbook.com]
A Comparative Guide to the Efficacy of 6,7-Disubstituted Quinazolin-4-one Derivatives as Potential Anticancer Agents
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative overview of the in vitro and in vivo efficacy of 6,7-disubstituted quinazolin-4-one derivatives, a chemical class to which 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one belongs. Due to a lack of specific experimental data for this compound in the public domain, this guide leverages published data from closely related analogs to provide a performance benchmark and an objective assessment of the therapeutic potential of this structural scaffold. The quinazolinone core is a "privileged scaffold" in medicinal chemistry, known for its diverse biological activities, including potent anticancer effects.[1][2][3]
In Vitro Efficacy: Cytotoxicity Profiling
Derivatives of 6,7-dimethoxyquinazolin-4-one have demonstrated significant cytotoxic activity across a broad spectrum of human cancer cell lines. The primary mechanism of action for many of these compounds is the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as those mediated by the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[2][4]
Below is a summary of the in vitro cytotoxic activity (IC50 values) for several 6,7-disubstituted quinazolin-4-one derivatives compared to standard chemotherapeutic agents.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Putative Target(s) |
| Compound 18 (a 2-substituted quinazoline) | MGC-803 (Gastric) | 0.85 | 5-Fluorouracil | Not specified | Not specified |
| Compound C9 (a quinazolin-4(3H)-one derivative) | MGC-803 (Gastric) | 5.048 | Not specified | Not specified | USP7 |
| Compound C19 (a quinazolin-4(3H)-one derivative) | MGC-803 (Gastric) | 0.595 | Not specified | Not specified | USP7 |
| Compound 12n (a 6,7-dimethoxy-4-anilinoquinoline) | MKN-45 (Gastric) | Low micromolar | Not specified | Not specified | c-Met |
| Compound 9b (a 4-substituted-6,7-dimethoxyquinazoline) | CCRF-CEM (Leukemia) | Not specified (potent) | Sorafenib | Not specified | VEGFR-2 |
| Quinazolinone-thiazol hybrid A3 | PC3 (Prostate) | 10 | Doxorubicin | 3.7 | Not specified |
| MCF-7 (Breast) | 10 | Doxorubicin | 7.2 | ||
| HT-29 (Colon) | 12 | Doxorubicin | 5.6 |
In Vivo Efficacy: Xenograft Models
Select quinazolinone derivatives have been evaluated in animal models, typically using human tumor xenografts in mice, to assess their in vivo antitumor activity. These studies are crucial for determining the therapeutic potential and toxicity profile of a compound.
| Compound/Derivative | Xenograft Model | Dosage and Administration | Tumor Growth Inhibition | Key Findings |
| Compound 18 (a 2-substituted quinazoline) | MGC-803 (Gastric) | 25 mg/kg | Significant | Similar in vivo antitumor activity to 5-Fluorouracil without significant body weight changes.[5] |
| Compound 46 (a 6-(imidazo[1,2-a]pyridin-6-yl)quinazolin-4(3H)-one) | SH-SY5Y (Neuroblastoma) | 10 mg/kg and 20 mg/kg | 46.31% and 52.66% | Dose-dependent inhibition of tumor growth.[6] |
| Compound 29 (an EGFR inhibitor) | A431 (Epidermoid) | Not specified | Effective suppression | Well-tolerated with low toxicity.[6] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Caption: EGFR signaling pathway inhibition by a quinazolin-4-one derivative.
Caption: General workflow for anticancer drug evaluation.
Detailed Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[4][7]
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of formazan is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the quinazolinone derivatives. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included. The plates are incubated for 48-72 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
In Vivo Xenograft Model
This model is used to evaluate the antitumor efficacy of a compound in a living organism.[5][6]
Protocol:
-
Cell Implantation: Human cancer cells (e.g., MGC-803) are harvested and suspended in a suitable medium. Approximately 5 x 106 cells are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: The mice are randomly assigned to treatment and control groups. The treatment group receives the quinazolinone derivative (e.g., 25 mg/kg) via a specific route (e.g., intraperitoneal injection) daily or on a set schedule. The control group receives the vehicle. A positive control group (e.g., treated with 5-Fluorouracil) may also be included.
-
Monitoring: Tumor volume and the body weight of the mice are measured every 2-3 days. Tumor volume is often calculated using the formula: (length × width²)/2.
-
Endpoint: The experiment is terminated when the tumors in the control group reach a predetermined size or after a specific duration. The tumors are then excised and weighed.
-
Data Analysis: The tumor growth inhibition (TGI) is calculated to determine the efficacy of the compound. Toxicity is assessed by monitoring body weight changes and observing the general health of the mice.
Conclusion
The 6,7-disubstituted quinazolin-4-one scaffold is a promising framework for the development of novel anticancer agents. The available data on various analogs indicate potent in vitro cytotoxicity against a range of cancer cell lines and significant in vivo antitumor efficacy in preclinical models. While direct experimental data for this compound is not yet available, the findings presented in this guide for its close structural relatives provide a strong rationale for its further investigation as a potential therapeutic candidate. Future studies should focus on elucidating its specific mechanism of action and comprehensive preclinical evaluation.
References
- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, anticancer evaluation, biological screening, and computational study of novel 6,7-dimethoxyquinazoline derivatives as VEGFR-2 inhibitors and apoptotic inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
head-to-head comparison of different synthesis routes for 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one
For researchers and professionals in drug development, the efficient synthesis of bioactive molecules is a critical endeavor. 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one is a key intermediate in the synthesis of several targeted cancer therapies, including the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Gefitinib. This guide provides a detailed, head-to-head comparison of two synthetic routes to this important quinazolinone derivative, offering experimental data and protocols to inform strategic decisions in medicinal chemistry and process development.
This comparative analysis examines two distinct approaches: a regioselective demethylation of a dimethoxy precursor and a proposed linear synthesis commencing from a substituted benzoic acid derivative. Each route is evaluated based on reaction conditions, yields, and the nature of the chemical transformations involved.
At a Glance: Comparison of Synthesis Routes
| Parameter | Route 1: Regioselective Demethylation | Route 2: Linear Synthesis from Substituted Benzoic Acid |
| Starting Material | 6,7-Dimethoxyquinazolin-4(3H)-one | 4-Hydroxy-3-methoxybenzoic acid |
| Overall Yield | 94%[1] | Not explicitly reported for the entire sequence |
| Number of Steps | 1 | Multiple steps |
| Key Reactions | Regioselective demethylation | Nitration, reduction, cyclization |
| Reagents & Conditions | L-methionine, methanesulfonic acid, 100-130°C | Strong acids/bases, reducing agents, high temperatures |
| Advantages | High-yielding, convergent | Utilizes a readily available starting material |
| Potential Challenges | Availability of the dimethoxy precursor, harsh acidic conditions | Multi-step sequence may lead to lower overall yield, requires careful control of regioselectivity |
Route 1: Regioselective Demethylation of 6,7-Dimethoxyquinazolin-4(3H)-one
This established route offers a highly efficient and direct pathway to the target molecule. The key transformation is the selective removal of the methyl group at the 6-position of the quinazolinone ring.
A plausible reaction pathway for this synthesis is outlined below:
Caption: Synthetic pathway for Route 1.
Experimental Protocol:
A mixture of 6,7-dimethoxyquinazolin-4(3H)-one (e.g., 3.06 g) and L-methionine (e.g., 2.66 g) is dissolved in methanesulfonic acid (e.g., 20 mL). The reaction mixture is heated to 100°C and stirred for approximately 22 hours.[1] Upon completion, the reaction is quenched by the addition of ice and neutralized to a pH of approximately 7 with a 40% aqueous sodium hydroxide solution to induce crystallization. The resulting solid product is collected by filtration, washed with water, and dried to afford 7-hydroxy-6-methoxyquinazolin-4-one.[1]
One reported yield for this reaction is 94%.[1] Another similar procedure reports heating to reflux for 12 hours.[2]
Route 2: Proposed Linear Synthesis from 4-Hydroxy-3-methoxybenzoic Acid
This proposed route builds the quinazolinone ring system through a series of well-established chemical transformations, starting from the readily available 4-hydroxy-3-methoxybenzoic acid (vanillic acid). This approach offers an alternative strategy that avoids the potentially specialized starting material of Route 1.
The logical workflow for this proposed synthesis is as follows:
References
confirming the binding mode of 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one through mutagenesis
A deep dive into the experimental confirmation of the binding mode of 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one, a potent kinase inhibitor, through targeted mutagenesis. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the techniques and data interpretation central to validating drug-target interactions.
The quinazolinone scaffold is a cornerstone in the development of targeted cancer therapies, with many derivatives demonstrating potent inhibitory activity against receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1][2] These enzymes play a pivotal role in cell proliferation, differentiation, and survival, and their dysregulation is a hallmark of many cancers. The compound this compound belongs to this promising class of molecules. While its precise binding target is the subject of ongoing investigation, its structural similarity to known EGFR and HER2 inhibitors strongly suggests a similar mechanism of action, likely involving competitive binding at the ATP-binding site of the kinase domain.
To definitively confirm the binding mode and identify the key amino acid residues involved in the interaction between this compound and its target kinase, site-directed mutagenesis is an indispensable tool. This powerful technique allows for the precise alteration of the amino acid sequence of a protein, enabling researchers to probe the functional significance of individual residues in ligand binding.
This guide will outline a representative experimental strategy to confirm the binding mode of this compound, using a hypothetical scenario where its primary target is the EGFR kinase. The principles and methodologies described herein are broadly applicable to the study of other kinase inhibitors and their protein targets.
Comparative Analysis of Inhibitor Binding to Wild-Type and Mutant Kinase
To assess the impact of specific amino acid mutations on the binding affinity of this compound, a panel of EGFR mutants would be generated, targeting residues within the putative ATP-binding pocket. The binding affinity of the compound to the wild-type (WT) EGFR and each mutant would then be quantified using a suitable biophysical technique, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
Table 1: Hypothetical Binding Affinity Data of this compound for Wild-Type and Mutant EGFR
| EGFR Variant | Mutation | Dissociation Constant (KD) (nM) | Fold Change in KD (vs. WT) |
| Wild-Type | - | 15 | - |
| Mutant 1 | T790M | 1500 | 100 |
| Mutant 2 | L858R | 10 | 0.67 |
| Mutant 3 | G719S | 25 | 1.67 |
| Mutant 4 | C797S | 20 | 1.33 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
A significant increase in the dissociation constant (KD) for a particular mutant, as exemplified by the hypothetical T790M "gatekeeper" mutation, would strongly indicate that the mutated residue is a critical contact point for the inhibitor. Conversely, a minimal change in KD would suggest that the residue is not directly involved in binding.
Experimental Protocols
Site-Directed Mutagenesis
Site-directed mutagenesis is performed to introduce specific point mutations into the expression vector containing the cDNA for the EGFR kinase domain.
Materials:
-
Wild-type EGFR expression plasmid
-
Mutagenic primers (forward and reverse) for each desired mutation
-
High-fidelity DNA polymerase
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
-
LB agar plates with appropriate antibiotic selection
Procedure:
-
Primer Design: Design complementary forward and reverse primers containing the desired mutation. The mutation should be located in the center of the primers, with 10-15 bases of correct sequence on either side.
-
PCR Amplification: Perform PCR using the wild-type EGFR plasmid as a template and the mutagenic primers. The reaction will generate copies of the plasmid containing the desired mutation.
-
DpnI Digestion: Digest the PCR product with DpnI restriction enzyme. DpnI specifically cleaves methylated and hemimethylated DNA, thereby selectively digesting the parental wild-type plasmid and leaving the newly synthesized, unmethylated mutant plasmid intact.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Selection and Sequencing: Plate the transformed cells on selective LB agar plates. Isolate plasmid DNA from the resulting colonies and confirm the presence of the desired mutation by DNA sequencing.
Protein Expression and Purification
The wild-type and mutant EGFR kinase domains are then expressed in a suitable system (e.g., bacterial or insect cells) and purified to homogeneity.
Materials:
-
Expression vector containing the wild-type or mutant EGFR kinase domain
-
Appropriate expression host cells (e.g., E. coli BL21(DE3))
-
Inducing agent (e.g., IPTG)
-
Lysis buffer
-
Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins)
-
Size-exclusion chromatography column
Procedure:
-
Expression: Transform the expression vector into the host cells and induce protein expression.
-
Cell Lysis: Harvest the cells and lyse them to release the protein.
-
Affinity Chromatography: Purify the protein from the cell lysate using affinity chromatography.
-
Size-Exclusion Chromatography: Further purify the protein and ensure it is in a monomeric state using size-exclusion chromatography.
-
Purity and Concentration Determination: Assess the purity of the protein by SDS-PAGE and determine its concentration using a spectrophotometer.
Surface Plasmon Resonance (SPR) Binding Assay
SPR is a label-free technique used to measure the binding affinity between two molecules in real-time.
Materials:
-
SPR instrument
-
Sensor chip (e.g., CM5)
-
Purified wild-type and mutant EGFR kinase domains
-
This compound
-
Running buffer
Procedure:
-
Immobilization: Immobilize the purified EGFR kinase domain (ligand) onto the surface of the sensor chip.
-
Binding Analysis: Inject a series of concentrations of this compound (analyte) over the sensor surface.
-
Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of analyte bound to the ligand.
-
Data Analysis: Fit the binding data to a suitable model (e.g., 1:1 Langmuir binding) to determine the association rate (kon), dissociation rate (koff), and the dissociation constant (KD).
Visualizing the Experimental Workflow and Signaling Pathway
To provide a clearer understanding of the experimental process and the biological context, the following diagrams illustrate the workflow for confirming the binding mode and the EGFR signaling pathway.
Caption: Experimental workflow for confirming inhibitor binding mode.
Caption: Simplified EGFR signaling pathway and point of inhibition.
By systematically applying these methodologies, researchers can definitively identify the key residues responsible for the binding of this compound to its target kinase. This detailed understanding of the binding mode is crucial for the rational design of next-generation inhibitors with improved potency, selectivity, and resistance profiles, ultimately contributing to the development of more effective cancer therapies.
References
A Comparative Benchmark of the ADME Properties of 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one Against Established Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is fundamental to predicting its pharmacokinetic behavior and potential for clinical success.[1][2] Early characterization of these properties allows for the selection of drug candidates with a higher probability of demonstrating safety and efficacy in vivo.[3] This guide provides a comparative analysis of the ADME profile of the novel compound 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one against three established anticancer drugs that share a quinazoline structural motif: Gefitinib, Erlotinib, and Lapatinib.
Due to the novelty of this compound, experimental ADME data is not yet publicly available. Therefore, this guide presents a hypothetical ADME profile for this compound to serve as a placeholder for future experimental validation and to illustrate a comparative framework. The data for the comparator drugs—Gefitinib, Erlotinib, and Lapatinib—has been compiled from publicly available literature.
Visualizing the Journey of an Oral Drug: The ADME Pathway
The following diagram illustrates the general pathway an orally administered drug undertakes within the body, highlighting the four key components of ADME.
Caption: General ADME pathway for an orally administered drug.
Comparative ADME Profile
The following table summarizes the key ADME parameters for this compound (hypothetical) and the selected benchmark drugs.
| Parameter | This compound (Hypothetical) | Gefitinib | Erlotinib | Lapatinib |
| Aqueous Solubility | Moderately Soluble (pH-dependent) | Practically insoluble above pH 7, sparingly soluble at pH 1.[4] | Very slightly soluble in water; solubility increases at pH < 5. | Low solubility; 0.007 mg/mL in water.[5] |
| Permeability (Papp, Caco-2) | High | High | High | Low |
| Metabolic Stability (t½, HLM) | Moderate (e.g., 45 min) | Metabolized primarily by CYP3A4.[4][6] | Metabolized mainly by CYP3A4, with minor contributions from CYP1A2 and CYP1A1.[7][8][9] | Extensively metabolized, primarily by CYP3A4 and CYP3A5.[10] |
| Plasma Protein Binding (%) | High (e.g., >95%) | ~90% in humans, binding to serum albumin and α1-acid glycoprotein.[4] | ~93%, binding to albumin and α1-acid glycoprotein.[7][8][11] | >99%, highly bound to albumin and α1-acid glycoprotein.[12][13] |
Experimental Protocols
Detailed methodologies for the key in vitro ADME assays are provided below. These protocols represent standard industry practices for generating the data presented in the comparative table.
Kinetic Solubility Assay
This assay determines the solubility of a compound in an aqueous buffer, which is crucial for predicting its dissolution in the gastrointestinal tract.
-
Preparation of Solutions : A high-concentration stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO).[1][14]
-
Assay Procedure : A small volume of the DMSO stock solution is added to an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a specific pH (typically 7.4).[1][15] The mixture is shaken for a defined period (e.g., 1-2 hours) at a controlled temperature.[2][14]
-
Quantification : After incubation, the solution is filtered to remove any precipitated compound.[1][15] The concentration of the dissolved compound in the filtrate is then determined using a detection method such as UV spectrophotometry or liquid chromatography-mass spectrometry (LC-MS/MS).[14][15]
Caco-2 Permeability Assay
This assay is considered the gold standard for predicting in vitro intestinal permeability of drugs.[16] It utilizes the Caco-2 human colon adenocarcinoma cell line, which differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.[16][17][18]
-
Cell Culture : Caco-2 cells are seeded on semi-permeable filter inserts in multi-well plates and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[16]
-
Assay Procedure : The integrity of the cell monolayer is first verified. The test compound is then added to the apical (donor) side of the monolayer, and samples are collected from the basolateral (receiver) side at various time points over a set duration (e.g., 2 hours).[17] To assess active efflux, the transport is also measured in the reverse direction (basolateral-to-apical).[17]
-
Data Analysis : The concentration of the compound in the receiver compartment is quantified by LC-MS/MS. The apparent permeability coefficient (Papp) is then calculated.[19]
Liver Microsomal Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s (CYPs), which are abundant in liver microsomes.[20][21]
-
Incubation : The test compound (at a concentration of ~1 µM) is incubated with liver microsomes (human, rat, or other species) at 37°C.[20][21]
-
Reaction Initiation : The metabolic reaction is initiated by the addition of a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system.[20][21] Samples are collected at several time points (e.g., 0, 5, 15, 30, 45 minutes).[21]
-
Analysis : The reaction is stopped at each time point by adding a solvent like acetonitrile.[20] The remaining amount of the parent compound is quantified by LC-MS/MS.[20]
-
Data Calculation : The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[20]
Plasma Protein Binding Assay (Equilibrium Dialysis)
This assay determines the fraction of a drug that binds to plasma proteins, which is critical as only the unbound drug is typically free to interact with its target and be cleared.[22][23] The rapid equilibrium dialysis (RED) method is a common and reliable approach.[3][23][24]
-
Apparatus Setup : The assay uses a device with individual wells, each separated into two chambers by a semi-permeable membrane.[25]
-
Procedure : Plasma (from human or other species) containing the test compound is added to one chamber, while a protein-free buffer is added to the other.[22][25] The device is incubated at 37°C with shaking until equilibrium is reached (typically 4 hours), allowing the unbound drug to diffuse across the membrane.[22][24]
-
Quantification : After incubation, samples are taken from both the plasma and buffer chambers, and the drug concentrations are measured by LC-MS/MS.[25]
-
Calculation : The percentage of the drug bound to plasma proteins is calculated from the difference in concentrations between the two chambers at equilibrium.[25]
In Vitro ADME Screening Workflow
The following diagram outlines a typical workflow for screening compounds for their ADME properties during the early stages of drug discovery.
References
- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Lapatinib | C29H26ClFN4O4S | CID 208908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of Gefitinib: Roles of Drug Metabolizing Enzymes and Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Monitoring of erlotinib in pancreatic cancer patients during long-time administration and comparison to a physiologically based pharmacokinetic model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. lapatinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Effects of Food on the Relative Bioavailability of Lapatinib in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein Binding of Lapatinib and Its N- and O-Dealkylated Metabolites Interrogated by Fluorescence, Ultrafast Spectroscopy and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. enamine.net [enamine.net]
- 15. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. enamine.net [enamine.net]
- 18. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro Caco-2 permeability | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 20. mercell.com [mercell.com]
- 21. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 22. Plasma Protein Binding Assay [visikol.com]
- 23. Plasma Protein Binding Assay (Equilibrium Dialysis) | Bienta [bienta.net]
- 24. sygnaturediscovery.com [sygnaturediscovery.com]
- 25. enamine.net [enamine.net]
independent verification of the reported biological activities of 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one
For Immediate Release
Shanghai, China – December 23, 2025 – In the quest for novel therapeutic agents, the quinazolinone scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. This guide provides an independent verification and comparative analysis of the reported biological activities of 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one. Due to the limited publicly available data on this specific compound, this report extends its scope to include a comparative evaluation of its close structural analogs, offering predictive insights into its potential therapeutic applications. This analysis is tailored for researchers, scientists, and professionals in drug development, presenting experimental data, detailed protocols, and pathway visualizations to facilitate further investigation.
Comparative Analysis of Biological Activities
Extensive literature searches did not yield specific biological activity data for this compound. However, the biological activities of structurally similar quinazolinone derivatives provide a valuable framework for predicting its potential pharmacological profile. The following table summarizes the activities of key analogs.
| Compound/Analog | Substitution Pattern | Reported Biological Activity | Cell Lines/Model | Key Findings (IC₅₀/EC₅₀) |
| This compound | 7-OH, 6-OCH₃ | Data not available | N/A | N/A |
| 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one | 6-OH, 7-OCH₃ | Reactant for antitumor agents | N/A | Used in the synthesis of 4-anilinoquinazoline derivatives with antitumor activities.[1] |
| 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione Derivatives | 6,7-(OCH₃)₂ | Anticancer, Antimicrobial | K562, HeLa, S. aureus, E. coli | Limited cytotoxicity in cancer cell lines (IC₅₀ > 100 µM); some antimicrobial activity.[2] |
| 4-(3'-Bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline | 6,7-(OCH₃)₂ | Cytotoxic against glioblastoma | U373, U87 | Apoptotic cell death at micromolar concentrations.[3] |
| 2,3-Dihydroquinazolin-4(1H)-ones (General) | Varied | Broad-spectrum cytotoxic agents | Various cancer cell lines | Some derivatives show sub-μM potency.[4] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of quinazolinone derivatives.
In Vitro Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.
-
Cell Culture: Human cancer cell lines (e.g., HeLa, K562) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified period (e.g., 48 hours). A vehicle control (e.g., DMSO) is included.
-
MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Antimicrobial Activity Testing (Broth Dilution Method)
This method determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
-
Microorganism Culture: Bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains are cultured in appropriate broth media.
-
Compound Preparation: Serial dilutions of the test compound are prepared in the broth.
-
Inoculation: Each dilution is inoculated with a standardized suspension of the microorganism.
-
Incubation: The cultures are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Visualizing Molecular Pathways and Workflows
General Experimental Workflow for Biological Evaluation
The following diagram illustrates a typical workflow for the synthesis and biological screening of novel quinazolinone derivatives.
Caption: A generalized workflow for the discovery and evaluation of quinazolinone-based therapeutic agents.
Potential Signaling Pathway Inhibition by Quinazolinone Derivatives
Many quinazolinone derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. The diagram below depicts a simplified representation of the PI3K/Akt pathway, a common target for such compounds.
Caption: Inhibition of the PI3K/Akt pathway by a hypothetical quinazolinone derivative.
Conclusion
While direct experimental evidence for the biological activities of this compound is currently lacking in the public domain, the analysis of its structural analogs suggests a strong potential for anticancer and antimicrobial properties. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers to initiate and guide the biological evaluation of this promising compound. Further studies are warranted to elucidate its specific mechanisms of action and to validate its therapeutic potential.
References
- 1. 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one | 179688-52-9 [chemicalbook.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one: A Comprehensive Guide
For Immediate Release: This document provides essential safety and logistical information for the proper disposal of 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals engaged in laboratory and research activities involving this compound.
Immediate Safety and Hazard Summary
| Potential Hazard | Recommended Action |
| Acute Toxicity | Avoid ingestion, inhalation, and skin contact. |
| Skin/Eye Irritation | Wear chemical-resistant gloves and safety goggles. |
| Respiratory Irritation | Handle in a well-ventilated area or fume hood. |
| Environmental Hazard | Do not dispose of down the drain or in regular trash.[1] |
Personal Protective Equipment (PPE)
A comprehensive approach to safety necessitates the use of appropriate PPE. Before handling this compound, ensure the following are worn:
| PPE Item | Specification |
| Gloves | Chemical-resistant (e.g., nitrile) |
| Eye Protection | Safety goggles or a face shield |
| Lab Coat | Standard laboratory coat |
| Respiratory | Use a fume hood; if not possible, a respirator may be required |
Operational Plan for Waste Management
The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[2] All materials contaminated with this compound must be treated as hazardous chemical waste.
Waste Segregation and Storage
Proper segregation and storage are the initial critical steps in safe waste management.
-
Identification : All waste containing this compound, including the pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions, must be classified as Hazardous Chemical Waste .[2]
-
Containerization : Collect all waste in a dedicated, properly labeled, and sealed hazardous waste container.[2] The container must be in good condition, with no leaks or cracks, and made of a material compatible with the chemical waste.
-
Segregation : This waste stream should be kept separate from other chemical wastes, especially strong oxidizing agents, acids, and bases, unless their compatibility has been confirmed.[2]
-
Storage : Waste containers should be stored in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials.[2]
Caption: Waste Generation and Segregation Workflow.
Disposal Procedure
Follow these steps for the final disposal of the accumulated waste.
-
Container Labeling : Ensure the hazardous waste container is clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream. Do not use abbreviations.[3]
-
Documentation : Maintain a detailed log of the waste generated, including the date, quantity, and chemical composition.[2][4]
-
Arrange for Pickup : Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[2][3]
-
Handover : Before handing over to the disposal contractor, ensure all containers are securely sealed and properly labeled.[2]
Caption: Step-by-Step Disposal Protocol.
Experimental Protocols: In-Lab Decontamination (Expert Use Only)
While professional disposal is the standard, in-lab chemical degradation may be considered under specific circumstances by trained personnel. The quinazolinone ring system can be susceptible to hydrolysis under strong acidic or basic conditions.
Objective : To hydrolyze this compound into potentially less hazardous components.
Disclaimer : This procedure should only be performed by trained chemists in a controlled laboratory setting within a certified chemical fume hood, with all necessary safety precautions in place.
Methodology :
-
Preparation : In a suitable reaction vessel equipped with a stirrer and reflux condenser, dissolve the this compound waste in an appropriate solvent.
-
Hydrolysis :
-
Acidic : Slowly add a strong acid (e.g., concentrated HCl) and heat the mixture to reflux.
-
Basic : Alternatively, add a strong base (e.g., concentrated NaOH solution) and heat to reflux.
-
-
Monitoring : Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS) to ensure complete degradation of the starting material.
-
Neutralization : After completion, cool the reaction mixture and carefully neutralize it.
-
Disposal : The resulting solution must still be treated as hazardous waste and disposed of through the institutional EHS office.
Spill Management
In the event of a spill, adhere to the following procedures:
-
Evacuate and Ventilate : Immediately clear the area and ensure it is well-ventilated.[1]
-
Wear PPE : Do not attempt to clean a spill without the proper personal protective equipment.[1]
-
Contain the Spill :
-
Solid Spills : Carefully sweep up the material, avoiding dust generation, and place it in the designated hazardous waste container.[1]
-
Liquid Spills : Use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill, then collect the absorbed material into the hazardous waste container.[1]
-
-
Decontaminate : Clean the spill area with a suitable solvent or detergent and water. Collect all cleaning materials as hazardous waste.[1]
-
Report : Report the incident to your laboratory supervisor and EHS department.[1]
By adhering to these guidelines, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.
References
Essential Safety and Operational Guide for Handling 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one
This guide provides critical safety and logistical information for the handling of 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one in a laboratory setting. The following procedures are based on established best practices for handling quinazolinone derivatives and should be supplemented by a substance-specific Safety Data Sheet (SDS) when available.
Hazard Identification and Personal Protective Equipment (PPE)
The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a risk of splashing.[1] | To protect against splashes of the chemical which could cause serious eye irritation.[1] |
| Skin Protection | - Gloves: Chemically resistant gloves, such as nitrile gloves. Inspect for tears or perforations before each use. - Lab Coat: A flame-resistant lab coat that is properly fitted and fully buttoned.[1] - Apron/Gown: For procedures with a higher risk of splashes or spills, a chemically resistant apron or gown is recommended.[2] | To prevent skin contact, as similar compounds can cause skin irritation.[1] Contaminated gloves should be removed and disposed of immediately.[1] |
| Respiratory Protection | For handling the solid compound, weighing, and transferring, a fit-tested N95 or higher NIOSH-approved respirator should be used to protect against airborne particles.[3] In the presence of vapors, gases, or when there is a danger of liquid splashes, a full face-piece chemical cartridge-type respirator or a powered air-purifying respirator (PAPR) must be worn.[3] | To prevent inhalation of dust particles or vapors, which may cause respiratory irritation.[1] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is crucial for minimizing risk and ensuring a safe laboratory environment.
1. Pre-Experiment Preparation:
-
Conduct a thorough risk assessment for the planned experiment.
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Locate the nearest emergency eyewash station and safety shower.
2. Handling the Compound:
-
Weighing and Transfer: All weighing and transferring of the solid compound must be conducted within a chemical fume hood to minimize the inhalation of dust particles.[1] Use appropriate tools like a spatula for transfers.
-
Dissolution: When preparing a solution, add the solid to the solvent slowly to prevent splashing.[1]
-
Reactions: Carry out all reactions in a well-ventilated area, preferably within a chemical fume hood.[1]
-
General Practices: Avoid direct contact with the skin, eyes, and clothing.[2] Keep all containers with the compound clearly labeled and sealed when not in use.
3. Post-Experiment Procedures:
-
Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent and cleaning agent.
-
Properly remove and dispose of PPE. Gloves should be removed without touching the outer surface.[2]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]
Emergency and Disposal Plan
Immediate and appropriate action is critical in the event of an exposure or spill.
Emergency Procedures:
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, while occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush the affected area with plenty of water.[1] Remove all contaminated clothing and shoes.[1] Wash the skin with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[1] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.
Disposal Plan:
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: All waste containing this compound, including excess reagents, reaction mixtures, and contaminated materials (e.g., gloves, paper towels), should be collected in a designated, labeled, and sealed hazardous waste container.
-
Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal.
Experimental Workflow and Safety Protocol
The following diagram illustrates the logical workflow for safely handling this compound.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
